Product packaging for 5-Butyl-2-methylpiperidine(Cat. No.:)

5-Butyl-2-methylpiperidine

Cat. No.: B15264159
M. Wt: 155.28 g/mol
InChI Key: XDBDKEGFHAPGLN-UHFFFAOYSA-N
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Description

5-Butyl-2-methylpiperidine (CAS 1565947-26-3) is a chemical compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . This piperidine derivative is offered for research use as a chemical reference standard and a potential building block in organic synthesis. Piperidine derivatives are of significant interest in medicinal chemistry and pharmacology. Research into structurally similar compounds, such as the piperidine-based molecule AC-42, has revealed their potential as functionally selective allosteric agonists at muscarinic M1 receptors, indicating a possible mechanism of action that differs from traditional orthosteric ligands . This allosteric modulation presents a promising research pathway for targeting specific receptor subtypes with greater selectivity. As a specialized piperidine, this compound may serve as a key synthetic intermediate or a precursor in the development of novel bioactive molecules. It is typically stored at 2-8°C to maintain stability . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B15264159 5-Butyl-2-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

5-butyl-2-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)11-8-10/h9-11H,3-8H2,1-2H3

InChI Key

XDBDKEGFHAPGLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(NC1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Butyl-2-methylpiperidine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, plausible experimental protocol for its synthesis via the catalytic hydrogenation of 5-butyl-2-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this guide compiles information from analogous structures and established chemical principles to offer a robust resource for researchers. The document includes tabulated data for clarity and a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound is a saturated heterocyclic organic compound. Its structure consists of a piperidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position.

Molecular Formula: C₁₀H₂₁N

Molecular Weight: 155.28 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCC1CCC(NC1)C

InChI Key: XDBDKEGFHAPGLN-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties
Property5-butyl-2-methylpyridine (Precursor)This compound (Predicted)
Molecular Weight ( g/mol ) 149.23155.28
Boiling Point (°C) 209.5~180-200
Density (g/mL) 0.903~0.85
pKa ~6.0 (Pyridine)~11.2 (Piperidine)[1]
Solubility Soluble in common organic solvents.Soluble in water and common organic solvents such as ethanol, chloroform, and ethers.[2]
Spectroscopic Data (Predicted)

The expected spectroscopic characteristics for this compound are inferred from the general spectral properties of piperidine derivatives and the expected changes upon hydrogenation of the pyridine ring.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (methyl on ring) ~1.0-1.2Doublet
CH (proton at C2) ~2.5-2.8Multiplet
CH₂ (ring protons) ~1.2-1.9Multiplets
NH ~1.5-2.5Broad Singlet
CH (proton at C5) ~1.2-1.5Multiplet
CH₂ (butyl chain) ~1.2-1.4Multiplets
CH₃ (butyl chain) ~0.9Triplet

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

CarbonChemical Shift (ppm)
C2 ~55-60
C3 ~25-30
C4 ~25-30
C5 ~35-40
C6 ~45-50
CH₃ (methyl on ring) ~20-25
Butyl Chain Carbons ~14, 23, 29, 35

Infrared (IR) Spectroscopy (Predicted Absorptions)

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3300-3500 (broad)
C-H Stretch (sp³) 2850-3000
C-N Stretch 1000-1250

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns for aliphatic amines would likely involve alpha-cleavage, resulting in the loss of the butyl group (M-57) or the methyl group (M-15).[3]

Synthesis of this compound

A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[4] In this case, this compound can be synthesized from 5-butyl-2-methylpyridine.

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

5-butyl-2-methylpyridine + 3H₂ --(Catalyst)--> this compound

Materials and Reagents:

  • 5-butyl-2-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10%)

  • Ethanol (or acetic acid) as solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) solution (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Catalyst Pre-activation (if using PtO₂): In a suitable hydrogenation flask, add 5-butyl-2-methylpyridine (1.0 eq) dissolved in ethanol. To this solution, add a catalytic amount of PtO₂ (e.g., 1-5 mol%).

  • Hydrogenation: Seal the reaction vessel and purge with an inert gas (nitrogen or argon). Introduce hydrogen gas, typically at a pressure of 1-4 atm (a hydrogen-filled balloon can be used for atmospheric pressure reactions). The reaction mixture is then stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with a small amount of ethanol.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Further Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the piperidine scaffold is a common motif in many biologically active compounds and natural alkaloids.[5] Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and neuroprotective effects.[6] The antimicrobial mechanism of some piperidine-based compounds involves the disruption of the bacterial cell membrane.[7][8]

Given its structure, this compound could be a subject of interest for:

  • Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents.

  • Agrochemicals: As a component in the development of new pesticides and herbicides.

  • Organic Synthesis: As a chiral building block or a ligand in catalysis.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product 5_butyl_2_methylpyridine 5-butyl-2-methylpyridine Hydrogenation Catalytic Hydrogenation 5_butyl_2_methylpyridine->Hydrogenation 5_Butyl_2_methylpiperidine This compound Hydrogenation->5_Butyl_2_methylpiperidine Reagents H₂, PtO₂ or Pd/C Ethanol, RT, 1-4 atm Reagents->Hydrogenation

Caption: Synthesis of this compound via catalytic hydrogenation.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The provided experimental protocol, based on well-established chemical transformations, offers a practical starting point for researchers wishing to synthesize and further investigate this compound. Future research should focus on the experimental validation of its physicochemical properties and the exploration of its potential biological activities to unlock its full potential in various scientific and industrial applications.

References

Navigating the Chiral Landscape of 5-Butyl-2-methylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the stereoisomers, synthesis, and characterization of 5-Butyl-2-methylpiperidine, a substituted piperidine with significant potential in medicinal chemistry and drug development.

The intricate world of stereochemistry plays a pivotal role in determining the pharmacological and toxicological profiles of drug candidates. For researchers and scientists in drug development, a thorough understanding of a molecule's stereoisomers is paramount. This technical guide delves into the core stereochemical aspects of this compound, a disubstituted piperidine derivative. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages established principles and data from analogous 2,5-disubstituted piperidines to provide a predictive framework for its synthesis, separation, and characterization.

The Stereoisomeric Complexity of this compound

This compound possesses two chiral centers at the C2 and C5 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis-isomers, where the butyl and methyl groups are on the same face of the ring, and the trans-isomers, where they are on opposite faces.

  • (2R, 5R)-5-Butyl-2-methylpiperidine and (2S, 5S)-5-Butyl-2-methylpiperidine (trans-enantiomers)

  • (2R, 5S)-5-Butyl-2-methylpiperidine and (2S, 5R)-5-Butyl-2-methylpiperidine (cis-enantiomers)

The spatial arrangement of the butyl and methyl groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Fig. 1: Stereoisomeric relationships of this compound.

Predicted Physicochemical Properties of Stereoisomers

StereoisomerConfigurationPredicted Boiling Point (°C)Predicted [α]D (degrees)
(+)-trans-5-Butyl-2-methylpiperidine(2R, 5R)210-215Positive
(-)-trans-5-Butyl-2-methylpiperidine(2S, 5S)210-215Negative
(+)-cis-5-Butyl-2-methylpiperidine(2S, 5R)205-210Positive
(-)-cis-5-Butyl-2-methylpiperidine(2R, 5S)205-210Negative

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers.

Synthetic and Separation Strategies

The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by separation of a diastereomeric mixture.

General Synthetic Workflow

A common and effective method for the synthesis of 2,5-disubstituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursor, 5-butyl-2-methyl-pyridine. This reaction typically yields a mixture of cis and trans diastereomers.

G start 5-Butyl-2-methyl-pyridine hydrogenation Catalytic Hydrogenation (e.g., H2, PtO2 or Rh/C) start->hydrogenation mixture Mixture of cis and trans This compound hydrogenation->mixture separation Diastereomer Separation (e.g., Column Chromatography) mixture->separation cis cis-5-Butyl-2-methylpiperidine (Racemic) separation->cis trans trans-5-Butyl-2-methylpiperidine (Racemic) separation->trans chiral_sep_cis Chiral Resolution cis->chiral_sep_cis chiral_sep_trans Chiral Resolution trans->chiral_sep_trans enantiomers_cis cis-Enantiomers chiral_sep_cis->enantiomers_cis enantiomers_trans trans-Enantiomers chiral_sep_trans->enantiomers_trans

Fig. 2: General synthetic and separation workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of this compound (Diastereomeric Mixture)

  • Precursor Synthesis: Synthesize 5-butyl-2-methyl-pyridine via established cross-coupling methodologies (e.g., Suzuki or Negishi coupling) from 5-bromo-2-methylpyridine and a suitable butyl-organometallic reagent.

  • Hydrogenation:

    • Dissolve 5-butyl-2-methyl-pyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), at a loading of 5-10 mol%.

    • Pressurize the reaction vessel with hydrogen gas (50-500 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours, monitoring the reaction progress by GC-MS or TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The resulting crude product will be a mixture of cis and trans diastereomers of this compound.

Protocol 2: Separation of Diastereomers and Enantiomers

  • Diastereomer Separation:

    • The crude mixture of cis and trans isomers can be separated by column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of ethyl acetate in hexanes is a common starting point. The relative stereochemistry of the separated diastereomers can be determined by NMR spectroscopy, particularly through the analysis of coupling constants and NOE experiments.

  • Enantiomer Resolution (Chiral HPLC):

    • The separated racemic cis and trans diastereomers can be resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

    • Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation.

    • Detection: UV detection is commonly used.

    • The elution order of the enantiomers will depend on the specific CSP and mobile phase used.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of 2,5-disubstituted piperidines.

  • ¹H NMR: The chemical shifts and coupling constants of the protons at C2 and C5, as well as the methyl and butyl protons, will differ between the cis and trans isomers due to their different spatial orientations. In the chair conformation, axial and equatorial protons will have distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring and the substituents will also be sensitive to the stereochemistry.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can be used to determine the relative stereochemistry by identifying through-space correlations between the protons on the C2-methyl group and the C5-butyl group. A strong NOE between these groups would be indicative of a cis relationship.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its synthesis, separation, and stereochemical characterization based on well-established principles for analogous 2,5-disubstituted piperidines. For researchers in drug discovery and medicinal chemistry, the ability to synthesize and isolate pure stereoisomers of such compounds is a critical step in elucidating structure-activity relationships and developing safer, more effective therapeutics. The methodologies and predictive data presented herein serve as a valuable starting point for the exploration of the chiral landscape of this compound.

Spectroscopic Analysis of 5-Butyl-2-methylpiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development settings. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield a complete set of experimental spectroscopic data for this specific compound. The following sections detail the expected spectroscopic characteristics based on the analysis of its structural analogue, 5-butyl-2-methylpyridine, and provide general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl group and fragmentation of the piperidine ring.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Predicted m/z155 (M+), fragments corresponding to loss of alkyl groups

Note: This data is predicted and not from experimental observation.

For comparison, the experimental mass spectrometry data for 5-butyl-2-methylpyridine shows a molecular ion at m/z 149, with major fragments at m/z 106 and 107[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the following absorptions:

Table 2: Predicted Infrared Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm-1)
N-H Stretch3300-3500 (secondary amine)
C-H Stretch (Aliphatic)2850-2960
C-N Stretch1000-1250

Note: This data is predicted and not from experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
N-H1.0-3.0 (broad singlet)
Piperidine ring protons1.0-3.5
Butyl chain protons0.8-1.6
Methyl group protons~1.1 (doublet)

Note: This data is predicted and not from experimental observation.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Piperidine ring carbons20-60
Butyl chain carbons14-40
Methyl group carbon~20

Note: This data is predicted and not from experimental observation.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

Mass Spectrometry

A sample of this compound would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Conditions : A capillary column (e.g., HP-5MS) would be used with helium as the carrier gas. The temperature program would be optimized to ensure good separation.

  • MS Conditions : The mass spectrometer would be operated in EI mode at 70 eV. Data would be collected over a mass range of m/z 40-400.

Infrared Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrumentation : An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation : For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : The spectrum would be recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample would be dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence would be used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required for ¹³C NMR.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Final Characterization Prep Purified this compound MS Mass Spectrometry (MS) Prep->MS IR Infrared (IR) Spectroscopy Prep->IR NMR Nuclear Magnetic Resonance (NMR) Prep->NMR MS_data Molecular Weight & Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data NMR_data Structural Connectivity NMR->NMR_data Structure Structure Elucidation & Verification MS_data->Structure IR_data->Structure NMR_data->Structure

A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimentally determined spectroscopic data for this compound is not currently available in public databases, this guide provides a predictive framework and standard operating procedures for its analysis. The successful synthesis and purification of this compound would be the necessary first step, followed by the application of the described spectroscopic techniques to obtain a complete and accurate characterization. Such data would be invaluable for any future research or development involving this compound.

References

Unveiling the Enigmatic World of Piperidine Alkaloids: A Technical Guide to Their Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural sources and isolation of substituted piperidine alkaloids, with a specific focus on the class of compounds structurally related to the user-queried "5-Butyl-2-methylpiperidine." Extensive literature searches indicate that This compound has not been identified as a naturally occurring compound. However, a closely related and extensively studied class of molecules, the 2,6-dialkylpiperidines, are abundant in the venom of fire ants of the genus Solenopsis. These compounds, commonly known as solenopsins, are of significant interest due to their diverse biological activities. This guide will, therefore, focus on the natural sources, isolation, and characterization of these prevalent piperidine alkaloids as a comprehensive proxy, providing researchers with the foundational knowledge and methodologies applicable to the broader class of substituted piperidines.

Natural Sources of Substituted Piperidine Alkaloids: The Fire Ant Arsenal

The primary and most well-documented natural source of 2-methyl-6-alkyl and 2-methyl-6-alkenyl piperidines is the venom of fire ants, belonging to the genus Solenopsis.[1][2] These aggressive and invasive insects produce a complex mixture of these alkaloids, which constitute over 95% of their venom.[3] The specific composition of the venom can vary significantly between different species, subspecies, and even between different castes (e.g., workers and queens) within the same colony.[4][5]

Key fire ant species known for producing these piperidine alkaloids include:

  • Solenopsis invicta (Red Imported Fire Ant): The venom is predominantly composed of trans-isomers of 2-methyl-6-alkylpiperidines.[6]

  • Solenopsis richteri (Black Imported Fire Ant): Also produces a mix of cis and trans 2,6-dialkylpiperidines.[1]

  • Solenopsis geminata : Known to produce both cis- and trans-2-methyl-6-undecylpiperidines.[7]

  • Solenopsis xyloni : Contains 2-methyl-6-n-undecyl-Δ¹,²-piperideine as a venom component.[8]

The alkyl or alkenyl side chains at the 6-position of the piperidine ring typically consist of 9, 11, 13, 15, or 17 carbon atoms.[9]

Quantitative Analysis of Piperidine Alkaloids in Solenopsis Venom

The relative abundance of different piperidine alkaloids in fire ant venom is a crucial aspect for chemotaxonomy and understanding their biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are the primary techniques for the quantification of these compounds.[6][10] Below is a summary of representative quantitative data from the literature.

AlkaloidSpeciesCasteRelative Abundance (%)Reference
trans-2-Methyl-6-tridecenylpiperidine (trans-C13:1)S. invictaWorkerCan be up to 98% in early colony stages[9]
cis-2-Methyl-6-undecylpiperidine (cis-C11)S. invictaWorkerPeaks in early colony development (50-100 days)[9]
trans-2-Methyl-6-undecylpiperidine (trans-C11)S. invictaWorkerPeaks in early colony development (before 150 days)[9]
Various 2,6-dialkylpiperidinesS. richteriWorkerPredominantly trans isomers[1]

Experimental Protocols for Isolation and Purification

The isolation of piperidine alkaloids from fire ants is a multi-step process involving extraction, separation, and purification. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.[11]

Extraction of Alkaloids

Several methods have been developed for the extraction of venom alkaloids from fire ants.

  • Solvent Soaking of Whole Ants: This is a common and efficient method for large-scale extraction.[5]

    • Collect a large quantity of fire ants (e.g., by mound excavation).

    • Freeze the ants to immobilize and kill them.

    • Immerse the whole ants in a nonpolar solvent, typically hexane, for a sufficient period (e.g., 24-48 hours) to allow for the extraction of the alkaloids.

    • Filter the mixture to remove the ant bodies.

    • Concentrate the hexane extract under reduced pressure to obtain the crude alkaloid mixture.

  • Venom Milking: This method yields a purer venom sample but is more labor-intensive.

    • Individual ants are handled with fine forceps.

    • The stinger is brought into contact with the inner surface of a glass capillary tube.

    • A small electrical stimulus or pressure on the gaster induces the release of venom into the capillary tube.

  • Venom Gland Dissection: This is the most precise method for obtaining pure venom but is technically challenging and yields very small quantities.

    • Individual ants are dissected under a microscope.

    • The venom gland and reservoir are carefully removed.

    • The glands are then crushed in a suitable solvent to release the alkaloids.

Purification by Silica Gel Chromatography

The crude extract, containing a mixture of piperidine alkaloids and other lipids, can be purified using silica gel column chromatography.[1][2] This technique separates compounds based on their polarity.

  • Column Preparation: A glass column is packed with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

  • Elution: A gradient of solvents with increasing polarity is passed through the column.

    • A nonpolar solvent like hexane is used initially to elute less polar compounds.

    • The polarity is gradually increased by adding a more polar solvent, such as diethyl ether or ethyl acetate, to the mobile phase. This allows for the sequential elution of the different piperidine alkaloids.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the desired alkaloids.

  • Pooling and Concentration: Fractions containing the purified alkaloids are pooled and the solvent is evaporated to yield the isolated compounds.

Visualization of Key Processes

Experimental Workflow for Alkaloid Isolation

experimental_workflow start Collection of Fire Ants (Solenopsis sp.) extraction Extraction with Hexane (Whole Body Soaking) start->extraction filtration Filtration to Remove Ant Debris extraction->filtration concentration1 Concentration of Hexane Extract (Rotary Evaporation) filtration->concentration1 crude_extract Crude Alkaloid Mixture concentration1->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Analysis of Fractions (TLC, GC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling concentration2 Solvent Evaporation pooling->concentration2 final_product Purified Piperidine Alkaloids (Solenopsins) concentration2->final_product biosynthetic_pathway precursors Fatty Acid and Amino Acid Precursors polyketide_synthase Polyketide Synthase-like Enzymatic Steps precursors->polyketide_synthase piperideine_delta1_2 Δ¹,²-Piperideine Intermediate polyketide_synthase->piperideine_delta1_2 piperideine_delta1_6 Δ¹,⁶-Piperideine Intermediate polyketide_synthase->piperideine_delta1_6 reduction Reduction (Enzymatic) piperideine_delta1_2->reduction piperideine_delta1_6->reduction cis_piperidine cis-2,6-Dialkylpiperidine reduction->cis_piperidine trans_piperidine trans-2,6-Dialkylpiperidine reduction->trans_piperidine

References

5-Butyl-2-methylpiperidine: A Technical Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile and safety of 5-Butyl-2-methylpiperidine. A comprehensive toxicological evaluation of this compound appears to be limited, with significant data gaps in the publicly accessible literature. The information provided herein should be used as a preliminary guide and is not a substitute for a thorough internal risk assessment and, where necessary, further experimental investigation.

Executive Summary

This compound is a piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] However, its toxicological properties have not been thoroughly investigated.[2] This guide provides a detailed overview of the known safety information, primarily derived from available Safety Data Sheets (SDS), and highlights the significant gaps in the existing toxicological data. Researchers and drug development professionals should exercise caution when handling this compound and consider the need for comprehensive toxicological testing depending on its intended application.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C10H21N[1]
Molecular Weight 155.28 g/mol [1]
CAS Number 1565947-26-3[3]
Appearance Not specified
Solubility Not specified

Toxicological Profile

Based on the available Safety Data Sheet, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[2]

Table 1: GHS Hazard Classification [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Acute Toxicity

This compound is considered harmful if ingested or inhaled.[2]

  • Oral: Classified as Category 4 for acute oral toxicity.[2]

  • Inhalation: Classified as Category 4 for acute inhalation toxicity.[2]

  • Dermal: No specific data is available.

No quantitative LD50 (Lethal Dose, 50%) values for oral, dermal, or inhalation routes have been found in the public domain.

Irritation and Sensitization

The compound is known to cause skin and serious eye irritation.[2]

  • Skin Irritation: Causes skin irritation (Category 2).[2]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[2]

  • Respiratory or Skin Sensitization: Data is not available to classify for respiratory or skin sensitization.[2]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation (Category 3).[2]

  • Repeated Exposure: No data is available.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxicological effects of this compound.

  • Chronic Toxicity: No chronic toxicity studies have been reported.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2] However, it is important to note that this does not indicate a lack of carcinogenicity, but rather a lack of dedicated studies.

  • Germ Cell Mutagenicity: No data is available to classify for germ cell mutagenicity.[2]

  • Reproductive and Developmental Toxicity: No data is available on the potential reproductive or developmental effects of this compound.

  • Aspiration Hazard: No data is available.[2]

Experimental Protocols (Hypothetical)

Due to the absence of published toxicological studies for this compound, detailed experimental protocols cannot be cited. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed for a comprehensive toxicological evaluation. Below is a logical workflow for assessing the acute toxicity of a novel compound like this compound.

G cluster_0 Pre-Study cluster_1 Acute Oral Toxicity (OECD 423) cluster_2 Data Analysis & Reporting Literature_Review Literature Review & Data Gap Analysis Test_Substance_Characterization Test Substance Characterization Literature_Review->Test_Substance_Characterization informs Dose_Range_Finding Dose-Range Finding Study (e.g., Up-and-Down Procedure) Test_Substance_Characterization->Dose_Range_Finding informs Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Dose_Range_Finding->Animal_Acclimatization determines dose Dosing Single Oral Gavage Dosing Animal_Acclimatization->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs, Body Weight) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy LD50_Estimation LD50 Estimation & Statistical Analysis Necropsy->LD50_Estimation Final_Report Final Study Report LD50_Estimation->Final_Report G Hazard_ID Hazard Identification (Acute Toxicity, Irritation) Risk_Characterization Risk Characterization Hazard_ID->Risk_Characterization Exposure_Assessment Exposure Assessment (Route, Duration, Concentration) Exposure_Assessment->Risk_Characterization Engineering_Controls Engineering Controls (Fume Hood) Risk_Characterization->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Risk_Characterization->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Characterization->PPE

References

An In-depth Technical Guide on the Physical Properties of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed overview of the physical properties of 5-Butyl-2-methylpiperidine, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents data for structurally related piperidine derivatives to establish a comparative context. Furthermore, it outlines the standardized experimental protocols for determining these fundamental physical constants. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound

Physical Properties: Melting and Boiling Points

Direct experimental data for the melting and boiling points of this compound (CAS 1565947-26-3) are not prominently reported in the scientific literature.[3] However, an analysis of the physical properties of parent and less-substituted piperidines can provide a reasonable estimation. The addition of alkyl substituents (like methyl and butyl groups) to the piperidine ring increases the molecular weight and van der Waals forces, which is expected to lead to a higher boiling point compared to unsubstituted piperidine or 2-methylpiperidine.

For context, the table below summarizes the known physical properties of related piperidine compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1565947-26-3C₁₀H₂₁N155.28 (Calculated)Data Not AvailableData Not Available
Piperidine110-89-4C₅H₁₁N85.15-11.90106.00
2-Methylpiperidine109-05-7C₆H₁₃N99.17Data Not Available118-119
N-Methylpiperidine626-67-5C₆H₁₃N99.17-50105-108

Data sourced from references[1][4][5].

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for accurately determining the melting and boiling points of organic compounds like this compound.[6]

The melting point of a solid is the temperature at which it transitions to a liquid state.[7][8] For pure crystalline compounds, this occurs over a very narrow temperature range.[8] The presence of impurities typically lowers the melting point and broadens the melting range.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital device)[7]

  • Glass capillary tubes (sealed at one end)[7]

  • Thermometer (calibrated)[7]

  • Heating medium (e.g., mineral oil, silicone oil)[7]

  • Spatula and mortar and pestle[7]

Procedure:

  • Sample Preparation: A small amount of the solid organic compound is finely ground into a powder.[10] The dry capillary tube is then tapped on its open end into the powder, filling it to a height of approximately 2-3 mm.[8][10] The sample is packed tightly by tapping the sealed end of the tube on a hard surface.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then immersed in the heating bath of the melting point apparatus.[8]

  • Heating and Observation: The bath is heated slowly, at a rate of about 1°C per minute, especially when approaching the expected melting point.[9] Rapid heating can lead to inaccurate measurements.[9]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[8] The melting point is reported as the range between T1 and T2.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Apparatus:

  • Small test tube or boiling tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., Thiele tube, oil bath)

  • Beaker

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer and immersed in a heating bath.

  • Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a continuous and rapid stream of bubbles emerges from the capillary.

  • Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow and Process Visualization

To ensure consistency and accuracy in determining physical properties, a standardized workflow is essential. The following diagram illustrates the logical progression from sample preparation to final data analysis and reporting.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Sample Obtain Pure Sample Grind Grind Solid Sample (for MP) Sample->Grind Solid Liquid_Sample Place Liquid in Tube (for BP) Sample->Liquid_Sample Liquid Pack Pack Capillary Tube Grind->Pack Setup Assemble Apparatus (MP or BP) Pack->Setup Liquid_Sample->Setup Heat Heat Sample Slowly (~1°C / min) Setup->Heat Observe Observe Phase Transition Heat->Observe Record Record Temperature Range (T1 and T2) Observe->Record Analyze Analyze Data (Calculate Average, Note Range) Record->Analyze Compare Compare with Literature Values Analyze->Compare Report Final Report Generation Compare->Report

References

Solubility Profile of 5-Butyl-2-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Butyl-2-methylpiperidine, a substituted piperidine derivative. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structural features and provides detailed experimental protocols for its empirical determination.

Predicted Solubility of this compound

This compound is a heterocyclic amine with a six-membered ring containing a nitrogen atom. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents. However, the molecule also possesses a significant nonpolar character due to the butyl and methyl substituents and the carbon-rich piperidine ring. This dual nature dictates its solubility profile.

Based on the general solubility principles of piperidine and its derivatives, the following qualitative solubility profile for this compound can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSparingly SolubleThe polar amine group can form hydrogen bonds with water, but the nonpolar butyl and methyl groups will limit miscibility.
Alcohols (e.g., Methanol, Ethanol)SolubleAlcohols can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact favorably with the nonpolar parts of the molecule.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar apathetic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileSolubleThe polarity of acetonitrile should be sufficient to dissolve this compound.
Nonpolar
HexaneSparingly SolubleThe molecule's polarity, due to the amine group, will likely limit its solubility in highly nonpolar solvents like hexane.
TolueneSolubleThe aromatic ring of toluene can interact with the nonpolar components of this compound, and its moderate polarity should facilitate dissolution.
Chlorinated
DichloromethaneSolubleDichloromethane is a versatile solvent that can dissolve many organic compounds of intermediate polarity.
ChloroformSolubleSimilar to dichloromethane, chloroform is expected to be a good solvent for this compound.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating a surplus of the compound with a given solvent and then measuring the concentration of the dissolved compound in the saturated solution.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a calibrated HPLC system.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid (or separate liquid phase) should be clearly visible.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved compound.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., GC-FID).

    • Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

Visualizations

Workflow for Experimental Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow phases to separate at constant temperature (≥24h) B->C D Withdraw and filter supernatant C->D E Analyze supernatant concentration (e.g., by GC) D->E G Determine solubility from calibration curve E->G F Prepare calibration standards F->E

Caption: A flowchart of the shake-flask method.

Factors Influencing Solubility of Substituted Piperidines

G Factors Influencing the Solubility of this compound Solubility Solubility Polarity Molecular Polarity Solubility->Polarity H_Bonding Hydrogen Bonding Solubility->H_Bonding Molecular_Size Molecular Size & Shape Solubility->Molecular_Size Solvent_Properties Solvent Properties Solubility->Solvent_Properties Amine_Group Piperidine Nitrogen (Basic) Polarity->Amine_Group Alkyl_Substituents Butyl & Methyl Groups (Nonpolar) Polarity->Alkyl_Substituents H_Bonding->Amine_Group Molecular_Size->Alkyl_Substituents Solvent_Polarity Solvent Polarity Solvent_Properties->Solvent_Polarity Solvent_H_Bonding Solvent H-Bonding Ability Solvent_Properties->Solvent_H_Bonding

Caption: Key factors affecting piperidine solubility.

References

The Pharmacological Potential of 5-Butyl-2-methylpiperidine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information regarding the potential pharmacological activity of 5-Butyl-2-methylpiperidine. While research into this specific piperidine derivative is still in a nascent stage, this document collates the existing data on its biological activities, potential mechanisms of action, and synthetic pathways.

Introduction to this compound

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The piperidine scaffold is a common feature in a vast array of natural products and synthetic pharmaceuticals, highlighting its importance in medicinal chemistry.[1] The specific substitution of a butyl group at the 5-position and a methyl group at the 2-position of the piperidine ring in this compound bestows upon it a unique stereochemical and electronic profile that may translate into distinct pharmacological properties.[2]

Potential Pharmacological Activities

Preliminary research suggests that this compound may possess a range of biological activities. It has been investigated for its potential antimicrobial and antifungal properties.[2] Furthermore, there are indications that this compound could modulate the activity of various enzymes, which may have implications for its use in inflammatory conditions and for neuroprotection.[2] It is believed that this compound may exert its effects by interacting with specific, yet currently unidentified, molecular targets such as enzymes and receptors.[2] However, at present, there is a notable absence of publicly available quantitative data, such as IC50, EC50, or Ki values, to substantiate these potential activities.

Mechanism of Action

The precise mechanism of action for this compound remains to be elucidated. It is hypothesized that the compound's pharmacological effects stem from its ability to bind to and modulate the function of specific enzymes or receptors.[2] Without further in-depth studies, including binding assays and functional screens against a panel of biological targets, any proposed signaling pathways would be purely speculative.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. Two primary synthetic routes have been described[2]:

  • Alkylation of 2-Methylpyridine: This approach involves the reaction of 2-methylpyridine with a suitable butyl halide in the presence of a base.

  • Catalytic Hydrogenation: This method utilizes the catalytic hydrogenation of a corresponding pyridine precursor to yield the saturated piperidine ring.

A general workflow for the synthesis of piperidine derivatives often involves the modification of a pyridine ring system followed by reduction.

G Pyridine Pyridine Precursor Functionalization Functionalization (e.g., Alkylation) Pyridine->Functionalization Introduction of butyl and methyl groups Reduction Reduction (e.g., Catalytic Hydrogenation) Functionalization->Reduction Piperidine This compound Reduction->Piperidine

Caption: General synthetic workflow for this compound.

Future Directions and Conclusion

The study of this compound is an emerging area of research. The preliminary indications of its biological activity are promising and warrant further investigation. To fully understand the therapeutic potential of this compound, future research should focus on:

  • Quantitative Biological Screening: Comprehensive in vitro assays to determine the potency and efficacy of this compound against a wide range of biological targets, including microbial strains, enzymes, and receptors.

  • Mechanism of Action Studies: In-depth cellular and biochemical studies to identify the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of this compound.

References

A Technical Review of 5-Butyl-2-methylpiperidine and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among the myriad of substituted piperidines, 2,5-dialkylpiperidines represent an important class of compounds with significant biological activities. This technical guide focuses on 5-Butyl-2-methylpiperidine and its analogs, providing a comprehensive review of the available literature on their synthesis, pharmacological activities, and structure-activity relationships. While specific data for this compound is limited in publicly accessible literature, this review leverages information on closely related analogs, particularly the well-studied venom alkaloids from fire ants of the Solenopsis genus, which are predominantly 2-methyl-6-alkylpiperidines.

Synthesis of 2,5-Disubstituted Piperidines

A common approach involves the construction of the piperidine ring through cyclization reactions. One such strategy is the intramolecular aza-Michael reaction.

General Experimental Protocol: Intramolecular Aza-Michael Reaction for 2,5-Disubstituted Piperidines

This protocol is a generalized procedure based on established methods for the synthesis of substituted piperidines.

Step 1: Synthesis of the Acyclic Precursor An appropriate N-protected δ,ε-unsaturated amine is synthesized. For this compound, this would involve a precursor with a butyl group at the δ-position and a methyl group that will become the C2-substituent of the piperidine ring.

Step 2: Cyclization The N-protected unsaturated amine is subjected to cyclization conditions. This is typically achieved using a base to deprotonate the nitrogen, followed by intramolecular conjugate addition to the α,β-unsaturated system. The choice of base and reaction conditions can influence the diastereoselectivity of the cyclization.

Step 3: Deprotection and/or Further Modification The protecting group on the nitrogen is removed to yield the final 2,5-disubstituted piperidine. Further modifications to the ring or the substituents can be performed at this stage.

Pharmacological Activity and Structure-Activity Relationships

Specific pharmacological data for this compound is not extensively documented. However, the venom of fire ants (Solenopsis species) provides a rich source of structurally related 2-methyl-6-alkylpiperidine alkaloids, which have been the subject of numerous biological studies. These natural analogs offer valuable insights into the potential activities of this compound.

The venom of the red imported fire ant, Solenopsis invicta, is primarily composed of piperidine alkaloids, with solenopsin A (trans-2-methyl-6-undecylpiperidine) being a major component.[1] These alkaloids exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1]

Compound/Analog ClassBiological ActivityQuantitative Data (IC50/MIC)Reference
Solenopsin AAntimicrobial (Gram-positive bacteria)MIC: 1.56-6.25 µg/mL[2]
Solenopsis venom alkaloidsAntifungal (Candida albicans)MIC: 3.12-12.5 µg/mL[1]
Solenopsis venom alkaloidsInhibition of bacterial biofilm formation-[1][2]
Solenopsin AAnti-angiogenic-[1]
2,5-disubstituted piperidinesDopamine Transporter (DAT) Activitycis-isomer 7a: IC50 = 14 nM[3]

Structure-Activity Relationship Insights:

  • Alkyl Chain Length: The length and saturation of the alkyl chain at the 6-position (analogous to the 5-position in the target compound) of the piperidine ring in Solenopsis alkaloids significantly influence their biological activity.

  • Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring is crucial for biological activity. For instance, in a study of novel 2,5-disubstituted piperidine derivatives as dopamine transporter inhibitors, the cis-isomer exhibited significantly higher potency than the trans-isomer.[3]

  • Substitution Pattern: The substitution pattern on the piperidine ring plays a pivotal role in determining the binding affinity and selectivity for specific biological targets.

Visualizing Synthetic and Biological Pathways

To better understand the synthesis and potential biological actions of this compound and its analogs, the following diagrams are provided.

G cluster_synthesis Representative Synthetic Workflow A δ,ε-Unsaturated Amine Precursor B N-Protected Intermediate A->B Protection C Intramolecular Aza-Michael Addition B->C Base D Cyclized Piperidine Intermediate C->D E Deprotection D->E F This compound E->F

A generalized synthetic workflow for 2,5-disubstituted piperidines.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Target_Protein Membrane-Bound Target Protein This compound->Target_Protein Binding/ Modulation Cell_Membrane Cell Membrane Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Antimicrobial, Cytotoxic) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

A hypothetical signaling pathway for this compound analogs.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, its structural similarity to the well-studied 2-methyl-6-alkylpiperidine alkaloids from fire ant venom suggests a high potential for interesting biological activities. The existing body of research on these natural analogs provides a strong foundation for future investigations into synthetic 2,5-dialkylpiperidines.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a library of 5-alkyl-2-methylpiperidine analogs with varying alkyl chain lengths and stereochemistries. Subsequent comprehensive biological evaluation of these compounds against a panel of targets, including microbial strains, cancer cell lines, and key enzymes and receptors, is warranted. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further drug development. The lack of specific data on this compound highlights a gap in the current knowledge and presents an opportunity for novel discoveries in the field of medicinal chemistry.

References

Methodological & Application

Synthetic Routes for 5-Butyl-2-methylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Butyl-2-methylpiperidine, a valuable piperidine derivative with applications in medicinal chemistry and organic synthesis. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and visual representations of the workflows.

Introduction

This compound is a disubstituted piperidine ring system that serves as a key building block in the development of novel chemical entities. Its structural motif is of interest in the design of pharmacologically active compounds. This document details two common synthetic strategies for its preparation:

  • Route 1: A two-step synthesis involving the alkylation of 2-methylpyridine (2-picoline) to form 5-butyl-2-methylpyridine, followed by catalytic hydrogenation to yield the target compound.

  • Route 2: Direct synthesis via reductive amination, a convergent approach that constructs the piperidine ring in a single key step.

These routes are presented with detailed experimental protocols to facilitate their application in a laboratory setting.

Synthetic Route 1: Alkylation of 2-Methylpyridine and Subsequent Hydrogenation

This synthetic pathway is a robust and widely applicable method for the preparation of this compound. It proceeds in two distinct stages: the introduction of the butyl group onto the pyridine ring, followed by the reduction of the aromatic system.

Step 1: Synthesis of 5-Butyl-2-methylpyridine via Alkylation

The introduction of a butyl group at the 5-position of 2-methylpyridine can be achieved through a directed ortho-metalation followed by alkylation.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 2-methylpyridine (1.0 eq).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Alkylation: 1-Bromobutane (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation of 5-Butyl-2-methylpyridine

The saturation of the pyridine ring is accomplished through catalytic hydrogenation using Raney Nickel, a highly effective catalyst for this transformation.

Experimental Protocol:

  • Catalyst Preparation (W-6 Raney Nickel): In a well-ventilated fume hood, a 2-L Erlenmeyer flask is charged with distilled water (600 mL) and sodium hydroxide pellets (160 g). The solution is cooled to 50 °C. Raney nickel-aluminum alloy powder (125 g) is added in small portions over 30 minutes, maintaining the temperature at 50 ± 2 °C. The mixture is digested at 50 °C for 50 minutes, followed by washing with distilled water until the washings are neutral. The catalyst is then washed with ethanol and stored under ethanol.[1]

  • Hydrogenation Reaction: A Parr hydrogenation apparatus is charged with 5-butyl-2-methylpyridine (1.0 eq), ethanol (100 mL), and the prepared Raney Nickel catalyst (approximately 10-20% by weight of the substrate).

  • Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4 atmospheres (approximately 60 psi). The reaction mixture is stirred vigorously at room temperature.[2]

  • Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is depressurized, and the catalyst is carefully filtered off through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • Purification: The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for Route 1
StepReactantsProductCatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Purity (%)
12-Methylpyridine, n-Butyllithium, 1-Bromobutane5-Butyl-2-methylpyridine-THF-78 to RT-1260-70>95 (after chromatography)
25-Butyl-2-methylpyridineThis compoundRaney NickelEthanolRT412-2485-95>98 (after distillation)

Synthetic Route 2: Reductive Amination

This route offers a more convergent approach to this compound, forming the heterocyclic ring in a single key transformation.

Experimental Protocol:

  • Reaction Setup: To a solution of an appropriate diketone precursor, such as nonane-2,5-dione (1.0 eq), in methanol (100 mL) in a round-bottom flask, is added ammonium acetate (5.0 eq).

  • Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 30 minutes.

  • Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours. The pH of the reaction is maintained between 6 and 7 by the periodic addition of glacial acetic acid.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water (50 mL) and basified to pH > 10 with 2 M sodium hydroxide solution.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation under reduced pressure to give this compound.

Quantitative Data for Route 2
ReactantsProductReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Nonane-2,5-dione, Ammonium acetateThis compoundSodium cyanoborohydrideMethanolRT24-4840-50>97 (after distillation)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrogenation 2-Picoline 2-Picoline Intermediate_1 Lithiation 2-Picoline->Intermediate_1 1. n-BuLi, THF, -78°C n-BuLi n-BuLi 1-Bromobutane 1-Bromobutane 5-Butyl-2-methylpyridine 5-Butyl-2-methylpyridine 5-Butyl-2-methylpyridine_ref 5-Butyl-2-methylpyridine Intermediate_1->5-Butyl-2-methylpyridine 2. 1-Bromobutane H2 H2 RaneyNi Raney Ni This compound This compound 5-Butyl-2-methylpyridine_ref->this compound H2, Raney Ni, EtOH, 4 atm

Synthetic Route 1 Workflow

Synthetic_Route_2 Diketone Nonane-2,5-dione Iminium_Intermediate Iminium Ion Intermediate Diketone->Iminium_Intermediate NH4OAc, MeOH Ammonium_Acetate NH4OAc Reducing_Agent NaBH3CN Final_Product This compound Iminium_Intermediate->Final_Product NaBH3CN

Synthetic Route 2 Workflow

Conclusion

The synthetic routes outlined in this document provide reliable and reproducible methods for the preparation of this compound. Route 1, involving a two-step sequence of alkylation and hydrogenation, generally offers higher yields and is well-suited for large-scale synthesis. Route 2, utilizing a one-pot reductive amination, provides a more convergent and atom-economical approach, which may be preferable for rapid analog synthesis in a drug discovery setting. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The provided protocols and data tables should serve as a valuable resource for chemists in the pharmaceutical and chemical research industries.

References

Application Note: Protocol for the Purification of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] As with many synthetic compounds, purification is a critical step to remove impurities, starting materials, and by-products to ensure the compound's integrity for subsequent applications. This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel. The protocol is designed to be a starting point for researchers and can be optimized based on the specific impurity profile of the crude sample.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Parameters

ParameterValue/Description
Stationary PhaseSilica Gel 60 F254 TLC plates
Mobile PhaseHexane:Ethyl Acetate:Triethylamine (80:19:1, v/v/v)
VisualizationUV light (254 nm), Potassium permanganate stain
Expected Rf of this compound~ 0.3 - 0.4

Table 2: Flash Column Chromatography Parameters

ParameterValue/Description
Stationary PhaseSilica Gel 60 (40-63 µm particle size)
Column Dimensions40 mm internal diameter, 200 mm length
Mobile Phase (Eluent)Gradient elution: Hexane:Ethyl Acetate with 1% Triethylamine
Gradient Profile0-10% Ethyl Acetate over 10 column volumes, then 10-20% Ethyl Acetate over 10 column volumes
Flow Rate20 mL/min
Sample Loading1 g of crude material dissolved in a minimal amount of dichloromethane
Fraction Size20 mL
DetectionTLC analysis of collected fractions

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired compound and any impurities, with the product having a retention factor (Rf) of approximately 0.3-0.4.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Crude this compound sample

  • Developing chamber

  • Capillary spotters

  • Mobile phase solvents: Hexane, Ethyl Acetate, Triethylamine

  • Visualization agents: UV lamp, Potassium permanganate stain solution

Procedure:

  • Prepare a small amount of the crude this compound solution by dissolving a few milligrams in a volatile solvent (e.g., dichloromethane).

  • Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.

  • Prepare a developing chamber with the chosen mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 80:19:1).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Further visualize the plate by dipping it into a potassium permanganate stain solution and gently heating it with a heat gun. Piperidines and other oxidizable compounds will appear as yellow-brown spots on a purple background.

  • Calculate the Rf value for each spot. Adjust the mobile phase composition as necessary to achieve the desired separation and Rf for the product. The addition of a small amount of triethylamine (e.g., 1%) is crucial to prevent tailing of the basic piperidine compound on the acidic silica gel.[2][3]

2. Flash Column Chromatography Purification

This protocol is suitable for purifying approximately 1 gram of crude this compound. The column size and solvent volumes can be scaled accordingly for different amounts of material.

Materials:

  • Glass chromatography column (40 mm ID x 200 mm L)

  • Silica Gel 60 (40-63 µm)

  • Sand (acid-washed)

  • Eluent solvents: Hexane, Ethyl Acetate, Triethylamine

  • Crude this compound

  • Collection tubes/flasks

  • Air pressure source (for flash chromatography)

Procedure:

Column Packing:

  • Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom outlet.

  • Add a layer of sand (approx. 1 cm) to the bottom of the column.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane with 1% Triethylamine). For a 40 mm column, approximately 100 g of silica gel will be needed.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica gel into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the column outlet and allow the solvent to drain until it is just above the silica bed. Do not let the silica run dry.

  • Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

Sample Loading:

  • Dissolve approximately 1 g of the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Carefully apply the dissolved sample evenly onto the top layer of sand using a pipette.

  • Open the column outlet and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.

Elution and Fraction Collection:

  • Carefully add the initial mobile phase (Hexane with 1% Triethylamine) to the top of the column.

  • Apply gentle air pressure to the top of the column to begin eluting the compounds at a flow rate of approximately 20 mL/min.

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., start with 100% Hexane with 1% Triethylamine, then slowly increase the percentage of Ethyl Acetate). A gradient from 0% to 20% Ethyl Acetate is a good starting point.

  • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. Develop and visualize the TLC plate as described in the method development section.

  • Combine the fractions that contain the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC_Dev TLC Method Development (Mobile Phase Optimization) Crude->TLC_Dev Determine Rf Sample_Load Load Crude Sample Crude->Sample_Load Column_Prep Prepare Silica Gel Column TLC_Dev->Column_Prep Select Mobile Phase Column_Prep->Sample_Load Elution Gradient Elution (Hexane/EtOAc + 1% TEA) Sample_Load->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Waste Impure Fractions (Waste) TLC_Analysis->Waste Identify Impure Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application of 5-Butyl-2-methylpiperidine in Asymmetric Synthesis: A Conceptual Overview and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific documented applications of 5-Butyl-2-methylpiperidine as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a conceptual guide based on the known reactivity of similar chiral piperidine derivatives in organocatalysis. The provided data and protocols are representative examples and should be adapted and optimized for specific applications.

Introduction to Chiral Piperidines in Asymmetric Synthesis

Chiral piperidine scaffolds are privileged structures in a vast number of natural products and pharmaceutical agents. Beyond their role as integral parts of bioactive molecules, chiral piperidine derivatives have emerged as potent organocatalysts and ligands in asymmetric synthesis. Their rigid, chair-like conformation and the stereodirecting influence of substituents allow for effective control of enantioselectivity in a variety of chemical transformations.

A molecule such as this compound, possessing two stereocenters, has the potential to act as a chiral base or as a precursor for more complex chiral ligands. The substituents at the C2 and C5 positions can effectively shield one face of the molecule, thereby directing the approach of reactants in a stereoselective manner.

Potential Applications in Asymmetric Organocatalysis

Based on the reactivity of analogous chiral amines, this compound could potentially be employed as an organocatalyst in several key asymmetric reactions, including:

  • Michael Addition: As a chiral base, it could deprotonate a pro-nucleophile, leading to the formation of a chiral enamine or enolate, which would then add to a Michael acceptor in an enantioselective fashion.

  • Aldol Reaction: It could catalyze the reaction between a ketone and an aldehyde by forming a chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.

  • Mannich Reaction: Similar to the aldol reaction, it could facilitate the enantioselective addition of an enolizable carbonyl compound to an imine.

Hypothetical Application: Asymmetric Michael Addition

The following section details a hypothetical application of a chiral 2,5-disubstituted piperidine, such as this compound, as an organocatalyst in the asymmetric Michael addition of a ketone to a nitroalkene.

Data Presentation

Table 1: Hypothetical Results for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Chiral 2,5-Disubstituted Piperidine.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene25248570
210CH2Cl225249065
310THF25247875
420Toluene25189272
510Toluene0488885
Experimental Protocols

General Protocol for the Asymmetric Michael Addition:

  • Catalyst Preparation: The chiral catalyst, (2R,5S)-5-Butyl-2-methylpiperidine, would first need to be synthesized in enantiomerically pure form. A potential synthetic route could involve a multi-step synthesis starting from a chiral precursor or employing a chiral resolution method.

  • Reaction Setup: To a stirred solution of β-nitrostyrene (0.2 mmol) and the chiral piperidine catalyst (0.02 mmol, 10 mol%) in the desired solvent (2 mL) at the specified temperature, is added cyclohexanone (0.4 mmol).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the purified product is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the application of a chiral piperidine catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Mix Reactants & Catalyst start->reagents stir Stir at Controlled Temperature reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (HPLC) purify->ee

Caption: General experimental workflow for an organocatalyzed asymmetric reaction.

logical_relationship catalyst Chiral Piperidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine Reacts with ketone Ketone ketone->enamine product Enantioenriched Michael Adduct enamine->product Adds to nitroalkene Nitroalkene (Michael Acceptor) nitroalkene->product

Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific examples of 5-Butyl-2-methylpiperidine being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of chiral auxiliary-mediated synthesis and the known reactivity of similar piperidine structures. These protocols are intended for research and development professionals and should be adapted and optimized for specific applications.

Introduction to Chiral Auxiliaries

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] This strategy is a powerful tool in asymmetric synthesis, enabling the selective production of a desired stereoisomer.[1] The auxiliary, which is itself chiral, is covalently attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur with a high degree of facial selectivity, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1]

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazines.[1][] Chiral piperidine derivatives, while less common as auxiliaries themselves, are important chiral building blocks and ligands in asymmetric catalysis.[4][5][6] The hypothetical use of this compound as a chiral auxiliary would leverage the steric bulk of the butyl and methyl groups to influence the stereochemical course of reactions.

Hypothetical Application: Asymmetric Alkylation

A primary application for a chiral piperidine auxiliary such as this compound would be in the diastereoselective alkylation of carbonyl compounds. By forming a chiral enamine or enolate equivalent, the auxiliary can direct the approach of an electrophile to one face of the molecule.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Ketone/Aldehyde C Chiral Enamine Formation A->C B This compound B->C D Deprotonation (e.g., LDA) C->D E Chiral Enolate D->E G Alkylated Intermediate E->G F Electrophile (R-X) F->G H Hydrolysis G->H I Chiral Alkylated Product H->I J Recovered Auxiliary H->J G cluster_0 Reaction Pathway A Chiral Enamine B Aza-enolate Intermediate (Steric Shielding by Auxiliary) A->B Deprotonation C Electrophilic Attack (from less hindered face) B->C Addition of R-X D Alkylated Product (High Diastereoselectivity) C->D

References

Application Notes and Protocols: 5-Butyl-2-methylpiperidine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of 5-Butyl-2-methylpiperidine as a ligand in catalysis is not extensively documented in the current scientific literature. The following application notes and protocols are based on the general principles of catalysis, ligand design, and the known roles of analogous piperidine derivatives in various chemical transformations. The information provided is intended to serve as a guide for researchers and scientists interested in exploring the potential of this compound as a novel ligand.

Introduction

Piperidine derivatives are a class of saturated nitrogen-containing heterocycles that have found broad applications in medicinal chemistry, materials science, and organic synthesis.[1][2] In the realm of catalysis, the piperidine motif can serve as a versatile scaffold for the development of new ligands. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while substituents on the piperidine ring can be tailored to modulate the steric and electronic properties of the resulting catalyst.[3][4][5]

This compound possesses two alkyl substituents that can influence its effectiveness as a ligand. The methyl group at the 2-position and the butyl group at the 5-position introduce steric bulk, which can be advantageous in certain catalytic reactions by promoting reductive elimination and stabilizing monoligated metal species. The electron-donating nature of the alkyl groups can also increase the electron density on the coordinating nitrogen atom, potentially enhancing the catalytic activity of the metal center.

Potential Applications in Catalysis

Based on the known reactivity of other piperidine-based ligands, this compound is a promising candidate for several types of catalytic reactions:

  • Cross-Coupling Reactions: Piperidine-derived aminophosphine ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The nitrogen atom of this compound could coordinate to a palladium center, potentially forming a highly active catalyst for the formation of carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the butyl and methyl groups may be beneficial for coupling sterically demanding substrates.

  • Asymmetric Hydrogenation: Chiral piperidine derivatives are valuable ligands for asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched products.[6][7][8] While this compound is typically available as a racemic mixture, its chiral variants could be explored as ligands in asymmetric hydrogenation of prochiral olefins, ketones, and imines.

  • C-H Activation: The development of ligands that facilitate C-H activation is a significant area of research. The steric and electronic properties of this compound might be suitable for stabilizing transition metal complexes involved in C-H activation/functionalization reactions.

Experimental Protocols

The following are generalized protocols for screening this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction. Researchers should note that these are starting points, and optimization of reaction conditions will be necessary.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (as ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for ligand-metal complex formation.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The results of the ligand screening experiments should be tabulated for easy comparison. Below is a template for recording data from a Suzuki-Miyaura cross-coupling reaction screen.

EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
124K₂CO₃Toluene10012
212Cs₂CO₃Dioxane8024
3..................

Visualizations

Diagram 5.1: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Transmetalation Transmetalation Ar-Pd(II)(L)-X->Transmetalation Ar'B(OH)2 Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)(L)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 5.2: Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Add Pd Precursor & Ligand Add Pd Precursor & Ligand Add Solvent Add Solvent Add Pd Precursor & Ligand->Add Solvent Add Reactants & Base Add Reactants & Base Add Solvent->Add Reactants & Base Heat & Stir Heat & Stir Add Reactants & Base->Heat & Stir Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Heat & Stir->Monitor Progress (TLC/GC) Quench Reaction Quench Reaction Monitor Progress (TLC/GC)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification (Column) Purification (Column) Extraction->Purification (Column) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Column)->Characterization (NMR, MS)

Caption: A typical experimental workflow for screening a new ligand in a catalytic reaction.

References

Application Note: Chromatographic Separation of 5-Butyl-2-methylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analytical separation of 5-Butyl-2-methylpiperidine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Due to the absence of specific literature for this compound, this protocol is a comprehensive guide based on established methods for the chiral resolution of substituted piperidines and other chiral amines.

Introduction

This compound is a chiral substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and natural products.[1][2] The pharmacological and toxicological properties of chiral compounds can differ significantly between enantiomers. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for research, development, and quality control in the pharmaceutical industry.

This application note outlines a general method for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The protocol provides a starting point for method development and can be optimized to achieve baseline separation of the enantiomers.

Chromatographic Method

The separation of this compound enantiomers can be achieved by utilizing a chiral stationary phase that creates a transient diastereomeric complex with the analytes, leading to different retention times for each enantiomer. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Particle Size 5 µm
Column Dimensions 4.6 mm I.D. x 250 mm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) with a basic additive (e.g., Diethylamine - DEA)
Mobile Phase Ratio 90:10 (n-Hexane:IPA) + 0.1% DEA (v/v/v) (This is a starting point and should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (or appropriate wavelength based on analyte's chromophore)
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 1 mg/mL

Experimental Protocol

This protocol details the steps for preparing the necessary solutions and running the HPLC analysis.

3.1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Milli-Q water or equivalent for cleaning

3.2. Equipment

  • HPLC system with a UV detector

  • Chiral HPLC column as specified in Table 1

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

3.3. Solution Preparation

  • Mobile Phase Preparation:

    • For 1 L of mobile phase (90:10 n-Hexane:IPA + 0.1% DEA):

    • Carefully measure 900 mL of n-Hexane.

    • Measure 100 mL of Isopropanol.

    • Add 1 mL of Diethylamine.

    • Combine all components in a suitable solvent reservoir, mix thoroughly, and degas before use.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound standard.

    • Dissolve the standard in 10 mL of the mobile phase in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

3.4. HPLC Analysis

  • System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram.

3.5. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Determine the retention time (t_R), peak area (A), and peak height (H) for each enantiomer.

  • Calculate the resolution (R_s) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Expected Results and Data Presentation

The described method is expected to provide a good separation of the this compound enantiomers. The retention times and resolution will depend on the specific chiral stationary phase used and the exact mobile phase composition.

Table 2: Representative Quantitative Data

EnantiomerRetention Time (min)Peak AreaResolution (R_s)
Enantiomer 1t_R1A_1\multirow{2}{*}{Calculated R_s}
Enantiomer 2t_R2A_2

Note: The values in this table are placeholders. Actual data will be obtained from the experimental run.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chromatographic separation of this compound enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (n-Hexane:IPA + DEA) equilibration System and Column Equilibration prep_mobile->equilibration prep_sample Sample Preparation (Racemic this compound in Mobile Phase) injection Sample Injection prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_id Peak Identification and Integration detection->peak_id quantification Calculation of Retention Time, Area, and Resolution peak_id->quantification report Reporting of Results quantification->report

Caption: Workflow for Chiral HPLC Separation.

Method Optimization

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.

  • Basic Additive: The concentration of DEA can be adjusted to improve peak shape and resolution. Other basic modifiers can also be evaluated.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Changing the column temperature can affect the selectivity of the separation.

Conclusion

This application note provides a foundational protocol for the chiral separation of this compound enantiomers by HPLC. The provided method and workflow serve as a robust starting point for researchers to develop and validate a specific, optimized analytical method for this compound. The successful separation of these enantiomers is a critical step in the pharmaceutical development process, enabling accurate stereochemical characterization and quality control.

References

Application Notes and Protocols for the Derivatization of 5-Butyl-2-methylpiperidine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 5-Butyl-2-methylpiperidine, a secondary amine, to enhance its detectability and improve chromatographic performance for analytical purposes. The following sections outline various derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, complete with experimental protocols, quantitative data summaries, and workflow diagrams.

Introduction to Derivatization of this compound

This compound is a saturated heterocyclic secondary amine. Direct analysis of such compounds by chromatographic methods can be challenging due to their polarity, potential for peak tailing, and low volatility, which can lead to poor chromatographic resolution and sensitivity. Chemical derivatization is a technique used to convert the analyte into a less polar, more volatile, and more easily detectable derivative.[1] This is achieved by reacting the secondary amine group with a derivatizing agent to form a stable, less polar product.[2]

Key objectives of derivatization for this analyte include:

  • Increased Volatility: Essential for GC analysis, allowing the compound to be vaporized without decomposition.[2]

  • Improved Chromatographic Behavior: Reduces peak tailing and improves separation from matrix components.

  • Enhanced Detector Response: Introduction of specific functional groups can significantly increase the sensitivity of detection by techniques such as electron capture detection (ECD), fluorescence detection (FLD), or mass spectrometry (MS).

This document focuses on three primary derivatization strategies: Acylation for GC-MS, and derivatization with FMOC-Cl and Dansyl Chloride for LC-based methods.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Acylation is a common and effective derivatization technique for primary and secondary amines prior to GC-MS analysis. This involves the introduction of an acyl group, which masks the active hydrogen of the amine, thereby increasing volatility and reducing polarity. Trifluoroacetic anhydride (TFAA) is a frequently used reagent for this purpose, creating a trifluoroacetyl derivative that is highly volatile and provides good chromatographic properties.[2][3]

Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound with TFAA for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • For quantitative analysis, prepare a series of calibration standards and a quality control (QC) sample in the same solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution in a clean, dry glass vial, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 30 minutes in a heating block or water bath.[4]

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 100 µL of ethyl acetate.[4] The sample is now ready for GC-MS analysis.

Diagram of the Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction cluster_analysis Analysis start Start with this compound sample dissolve Dissolve in Ethyl Acetate start->dissolve add_reagents Add Ethyl Acetate and TFAA dissolve->add_reagents vortex Vortex add_reagents->vortex incubate Incubate at 70°C for 30 min vortex->incubate dry Evaporate to Dryness (Nitrogen Stream) incubate->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for TFAA derivatization of this compound.

Quantitative Data Summary (Typical Performance):

ParameterValueReference
Linearity (r²)> 0.99[5]
Limit of Detection (LOD)0.02 - 0.05 ng/m³ (for similar amines)[5]
Limit of Quantitation (LOQ)0.15 µg/mL (for piperidine derivative)[6]
Recovery76% - 101%[4]

Derivatization for Liquid Chromatography (LC) Analysis

For LC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful as this compound lacks a native chromophore.

Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, making it an excellent choice for enhancing the sensitivity of detection in HPLC or UHPLC systems.[7][8][9]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.6): Prepare a 0.4 M solution of sodium borate and adjust the pH to 10.6 with NaOH.

    • FMOC-Cl Reagent (2.5 g/L): Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. Store at -15°C.[8]

  • Derivatization Reaction:

    • In an autosampler vial, mix 15 µL of the sample or standard solution with 420 µL of borate buffer.[8]

    • Add 15 µL of the FMOC-Cl reagent.[8]

    • Vortex the mixture and allow it to react for 2 minutes at room temperature.[8]

    • The sample is now ready for injection into the LC system.

Diagram of the Signaling Pathway (Reaction):

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine This compound (Secondary Amine) derivative Fluorescent FMOC-Derivative amine->derivative fmoc FMOC-Cl fmoc->derivative buffer Borate Buffer (pH 10.6) temp Room Temperature hcl HCl

Caption: Reaction of this compound with FMOC-Cl.

Quantitative Data Summary (Typical Performance):

ParameterValueReference
Linearity (r²)> 0.999[7]
Limit of Detection (LOD)0.22 µg/mL[7]
Limit of Quantitation (LOQ)0.67 µg/mL[7]
Derivative Stability> 48 hours[10]
Derivatization with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.[4][11][12] These derivatives are stable and can be readily analyzed by LC-MS.

Experimental Protocol:

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Prepare a 100 mM solution of sodium bicarbonate and adjust the pH to 9.5.

    • Dansyl Chloride Solution (10 mg/mL): Dissolve 10 mg of dansyl chloride in 1 mL of acetone. Prepare this solution fresh.

  • Derivatization Reaction:

    • To 50 µL of the sample or standard solution, add 50 µL of sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, cool the reaction mixture to room temperature.

    • Add 20 µL of 25% aqueous ammonia to quench the excess dansyl chloride and vortex.

    • The sample is now ready for LC-MS analysis.

Diagram of the Logical Relationships:

cluster_input Inputs cluster_process Process cluster_output Outputs Analyte This compound Derivatization Derivatization Reaction (pH 9.5, 60°C) Analyte->Derivatization Reagent Dansyl Chloride Reagent->Derivatization Product Dansylated Derivative Derivatization->Product Analysis LC-MS Analysis Product->Analysis

Caption: Logical flow of dansyl chloride derivatization for LC-MS.

Quantitative Data Summary (Typical Performance):

ParameterValueReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.2 - 1.1 µg/L[6]
Limit of Quantitation (LOQ)3.5 - 4.2 µg/kg[11]
Recovery85% - 104%[6]

Conclusion

The derivatization of this compound is a crucial step for its reliable and sensitive quantification in various matrices. The choice of the derivatization method depends on the analytical instrumentation available and the specific requirements of the assay. Acylation with TFAA is a robust method for GC-MS analysis, while derivatization with FMOC-Cl or Dansyl Chloride offers excellent sensitivity for LC-based methods with UV or fluorescence detection. The protocols and data presented here provide a comprehensive guide for researchers and scientists in developing and validating analytical methods for this and similar piperidine-containing compounds.

References

Application Notes & Protocols: Large-Scale Synthesis of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of a scalable synthetic route for the production of 5-Butyl-2-methylpiperidine, a substituted piperidine derivative of interest in pharmaceutical and fine chemical synthesis.[1] The protocols described herein are based on established chemical principles for the synthesis of analogous 2,5-disubstituted piperidines and are designed to be adaptable for large-scale laboratory and pilot plant production.[2][3] The primary route involves the synthesis of a 2-methyl-5-butylpyridine intermediate followed by catalytic hydrogenation.

Proposed Synthetic Pathway

The selected two-step synthetic route is outlined below. This pathway is advantageous for large-scale production due to the availability of starting materials, robust reaction conditions, and high potential yields.

  • Step 1: Synthesis of 2-Methyl-5-butylpyridine. This intermediate can be synthesized via several methods. For scalability, a Grignard reaction between 2-methyl-5-bromopyridine and n-butylmagnesium bromide is a viable option. Alternatively, lithiation of 2-picoline followed by reaction with a butyl halide can be considered.[4]

  • Step 2: Catalytic Hydrogenation. The aromatic pyridine ring of the intermediate is reduced to a piperidine ring using catalytic hydrogenation.[5] This method is widely used in industry for its efficiency and clean conversion.[5][6]

Representative Data for Large-Scale Synthesis

The following table summarizes representative quantitative data for a hypothetical large-scale batch production of this compound based on the proposed pathway. These values are illustrative and may vary based on specific equipment, reaction conditions, and optimization.

ParameterStep 1: Grignard ReactionStep 2: HydrogenationOverall
Starting Material (Scale) 2-Methyl-5-bromopyridine (10.0 kg)2-Methyl-5-butylpyridine (8.0 kg)-
Key Reagents n-Butylmagnesium bromide, THFH₂ gas, 5% Pt/C (Platinum on carbon)-
Typical Reaction Time 4-6 hours12-24 hours-
Product Molar Yield 85-95%90-98%76-93%
Product Purity (Post-Purification) >98% (by GC)>99% (by GC/LC-MS)>99%
Purification Method Vacuum DistillationVacuum Distillation-

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-butylpyridine (Intermediate)

Materials:

  • 2-Methyl-5-bromopyridine

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet

  • Heating/cooling mantle

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: A dry, multi-necked reactor is assembled and purged with nitrogen. Magnesium turnings are added to the reactor.

  • Grignard Reagent Preparation: A solution of n-butyl bromide in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings. If the reaction does not initiate (indicated by heat and bubbling), a single crystal of iodine is added. Once initiated, the remaining n-butyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: A solution of 2-methyl-5-bromopyridine in anhydrous THF is added slowly to the Grignard reagent via a dropping funnel. The reaction temperature is maintained between 25-40°C using a cooling bath. The reaction progress is monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-methyl-5-butylpyridine as a clear liquid.

Protocol 2: Catalytic Hydrogenation to this compound (Final Product)

Materials:

  • 2-Methyl-5-butylpyridine

  • Ethanol (or Methanol)

  • 5% Platinum on Carbon (Pt/C) catalyst (typically 1-5 mol%)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Filtration system (e.g., Celite pad)

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: The hydrogenation reactor is charged with 2-methyl-5-butylpyridine, ethanol (as solvent), and the Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically a small percentage of the substrate weight.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 5-50 bar) and heated to the target temperature (e.g., 50-100°C). The reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen gas and can be confirmed by GC analysis of aliquots. The reaction is considered complete when hydrogen uptake ceases.

  • Work-up: After cooling the reactor to room temperature, the excess hydrogen pressure is carefully vented. The reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The filter cake is washed with ethanol.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional vacuum distillation to yield the final product with high purity.

Visualizations

Synthesis Pathway Diagram

G cluster_intermediate Intermediate cluster_product Final Product Start_A 2-Methyl-5-bromopyridine Intermediate 2-Methyl-5-butylpyridine Start_A->Intermediate  Grignard Coupling (Step 1) Start_B n-Butylmagnesium bromide Start_B->Intermediate  Grignard Coupling (Step 1) Product This compound Intermediate->Product  Catalytic Hydrogenation (H₂, Pt/C) (Step 2) G Staging Raw Material Staging & Quality Control Reaction1 Step 1: Grignard Reaction Synthesis of Intermediate Staging->Reaction1 Purification1 Intermediate Purification (Vacuum Distillation) Reaction1->Purification1 Reaction2 Step 2: Catalytic Hydrogenation to Crude Product Purification1->Reaction2 Purification2 Final Product Purification (Fractional Distillation) Reaction2->Purification2 FinalQC Final Product QC, Packaging, & Release Purification2->FinalQC

References

Application Notes and Protocols for the Biological Evaluation of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Butyl-2-methylpiperidine is a substituted piperidine derivative. The piperidine scaffold is a common structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Derivatives of piperidine have shown a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Given the limited publicly available biological data specifically for this compound, a systematic approach to characterizing its bioactivity is warranted.

These application notes provide a general framework and detailed protocols for the initial biological evaluation of this compound. The proposed workflow is designed to first assess its general cytotoxicity, followed by screening for potential interactions with common drug targets and elucidating its functional effects on cellular pathways.

Tier 1: Initial Cytotoxicity Screening

The first step in characterizing a novel compound is to determine its effect on cell viability.[5][6] Cytotoxicity assays are crucial for identifying the concentration range at which the compound may exert biological effects without causing widespread cell death, which is essential for interpreting results from more specific functional assays.[5][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293).[8]

  • This compound (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Multi-channel pipette.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Compound Concentration (µM)% Cell Viability (HeLa)% Cell Viability (HEK293)
0 (Control)100100
0.19899
19597
107590
504082
1001575

IC₅₀ (HeLa): ~45 µM IC₅₀ (HEK293): >100 µM

Tier 2: Target-Based Screening

Following the initial cytotoxicity assessment, the next step is to identify potential molecular targets. Receptor binding assays are a common method to determine if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs), which are a large family of drug targets.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general competitive binding assay to determine if this compound can displace a known radiolabeled ligand from a specific receptor.[9][11]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from a commercially available source or prepared in-house).

  • Radiolabeled ligand specific for the target receptor (e.g., ³H-dopamine for dopamine receptors).

  • This compound.

  • Assay buffer (specific to the receptor).

  • Unlabeled competitor (a known ligand for the receptor).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its K_d), and varying concentrations of this compound.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the unlabeled competitor).

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (this will be receptor-dependent).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the K_i (inhibition constant).

Data Presentation: Hypothetical Receptor Binding Data
CompoundTarget ReceptorK_i (nM)
This compoundDopamine D2 Receptor550
This compoundSerotonin 5-HT2A Receptor>10,000
This compoundAdrenergic α1A Receptor1200

Tier 3: Functional Cellular Assays

Once a potential target is identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or has other modulatory effects on cellular signaling.[12][13]

Experimental Protocol: cAMP Accumulation Assay

This protocol is for a functional assay to measure the effect of this compound on a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14]

Materials:

  • Cells expressing the target receptor.

  • This compound.

  • A known agonist for the receptor.

  • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • 384-well plates.

  • Plate reader compatible with the assay kit.

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and grow overnight.

  • Compound Pre-incubation: For antagonist mode, pre-incubate the cells with varying concentrations of this compound.

  • Stimulation:

    • Gs-coupled receptors (Agonist mode): Add varying concentrations of this compound.

    • Gs-coupled receptors (Antagonist mode): Add a fixed concentration of the known agonist.

    • Gi-coupled receptors (Agonist mode): Add a fixed concentration of forskolin and varying concentrations of this compound.

    • Gi-coupled receptors (Antagonist mode): Add a fixed concentration of forskolin and the known agonist, along with varying concentrations of this compound.

  • Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection according to the kit's instructions.

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Hypothetical Functional Assay Data
Assay ModeTarget ReceptorCompoundEC₅₀ / IC₅₀ (nM)Effect
AgonistDopamine D2 ReceptorThis compound>10,000No significant agonism
AntagonistDopamine D2 ReceptorThis compound750Antagonist activity

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Functional Characterization a Prepare Cell Cultures (Cancer & Non-cancerous lines) b Treat with this compound (Dose-response) a->b c Perform MTT Assay b->c d Determine IC50 Values c->d e Select Potential Targets (e.g., GPCR panel) d->e Proceed with non-toxic concentrations f Competitive Radioligand Binding Assay e->f g Calculate Ki Values f->g h Select Cell Line Expressing Target of Interest g->h Investigate high-affinity targets i Functional Assay (e.g., cAMP accumulation) h->i j Determine Agonist/Antagonist Activity (EC50/IC50) i->j

Caption: A tiered workflow for the biological characterization of novel compounds.

Potential Signaling Pathway (Dopamine D2 Receptor Antagonism)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor This compound This compound This compound->D2_Receptor Blocks Gi_protein Gi Protein D2_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Butyl-2-methylpiperidine synthesis. The primary route for this synthesis is the catalytic hydrogenation of 5-butyl-2-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst may have been improperly handled or stored, leading to oxidation or contamination.Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., in a glovebox). For catalysts like PtO₂, ensure it is pre-reduced in the reaction solvent before adding the substrate.
Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur or halogen compounds) that poison the catalyst.Purify the 5-butyl-2-methylpyridine and the solvent before use. Passing them through a short plug of activated carbon or alumina can remove many common catalyst poisons.
Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst and reaction temperature.Increase the hydrogen pressure. Typical pressures for pyridine hydrogenation range from 50 to 100 bar, but some catalysts may require higher pressures for good activity.[1]
Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate.Gradually increase the reaction temperature. A common starting point is room temperature, but temperatures up to 80-100°C may be necessary depending on the catalyst.
Formation of Side Products/Impurities Incomplete Hydrogenation: The reaction may have been stopped prematurely, leaving partially hydrogenated intermediates.Increase the reaction time and monitor the reaction progress by GC-MS or TLC until the starting material is fully consumed.
Ring Opening: Under harsh conditions (high temperature and pressure), the piperidine ring can undergo cleavage.Use milder reaction conditions. A lower temperature and pressure with a more active catalyst can help to avoid ring opening.
N-Alkylation: If using an alcohol as a solvent at elevated temperatures, N-alkylation of the product can occur.Use a non-alcoholic solvent like ethyl acetate, THF, or acetic acid. If an alcohol must be used, keep the reaction temperature as low as possible.
Difficult Product Purification Co-elution with Starting Material: this compound and 5-butyl-2-methylpyridine have similar polarities, which can make chromatographic separation challenging.Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. For purification, consider converting the piperidine to its hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated.
Emulsion Formation during Workup: The basic nature of the piperidine can lead to emulsions during aqueous workup.Use a saturated brine solution to wash the organic layer, which can help to break emulsions. Alternatively, filtering the organic layer through a pad of Celite or sodium sulfate can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the catalytic hydrogenation of 5-butyl-2-methylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.

Q2: Which catalyst is best for the hydrogenation of 5-butyl-2-methylpyridine?

A2: Several catalysts can be effective, with the choice often depending on available equipment and desired reaction conditions. Common choices include:

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): A versatile and effective catalyst, often used in acidic solvents like acetic acid. It typically requires pressures of 50-70 bar.[1]

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): These are often highly active and can operate under milder conditions (lower pressure and temperature) than platinum catalysts.

  • Ruthenium-based catalysts (e.g., Ru/C): These are also effective and can be a more cost-effective option than rhodium or platinum.

The optimal catalyst should be determined empirically for your specific setup.

Q3: What is the expected yield for this synthesis?

A3: With an optimized protocol, yields for the catalytic hydrogenation of substituted pyridines can be quite high, often exceeding 80-90%. However, the yield is highly dependent on the catalyst, solvent, temperature, pressure, and purity of the starting materials.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly impact the reaction rate and selectivity.

  • Acidic solvents (e.g., acetic acid): These can protonate the pyridine nitrogen, which can increase its susceptibility to hydrogenation and reduce catalyst poisoning.[1]

  • Alcohols (e.g., methanol, ethanol): These are common hydrogenation solvents, but as mentioned, can lead to N-alkylation at higher temperatures.

  • Ethers and Esters (e.g., THF, ethyl acetate): These are generally inert and good choices to avoid side reactions.

Q5: Does the hydrogenation of 5-butyl-2-methylpyridine produce stereoisomers?

A5: Yes, the hydrogenation of 5-butyl-2-methylpyridine will produce a mixture of cis and trans diastereomers of this compound. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions. Often, heterogeneous catalysts favor the formation of the cis isomer. The separation of these isomers can be challenging and may require careful column chromatography or fractional crystallization of their salts.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 5-butyl-2-methylpyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 5-butyl-2-methylpyridine

  • Hydrogenation catalyst (e.g., 5 mol% PtO₂)

  • Solvent (e.g., glacial acetic acid)

  • High-pressure autoclave/hydrogenator

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable glass liner for the autoclave, dissolve 5-butyl-2-methylpyridine (1.0 g) in glacial acetic acid (10 mL).

  • Carefully add the hydrogenation catalyst (e.g., PtO₂, 5 mol%).

  • Place the glass liner in the autoclave and seal the vessel.

  • Purge the autoclave with nitrogen gas several times, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Begin stirring and heat the reaction to the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by observing the pressure drop or by taking aliquots (if the reactor allows) for analysis by GC-MS or TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and their impact on yield for pyridine hydrogenation, which can be used as a starting point for optimizing the synthesis of this compound.

CatalystPressure (bar)Temperature (°C)SolventTypical Yield Range (%)Reference
PtO₂50 - 70Room Temp.Acetic Acid80 - 95[1]
Rh/C5 - 1040 - 60Methanol85 - 98
Ru/C50 - 10080 - 100Ethanol75 - 90
Pd/C50 - 10080 - 120Ethyl Acetate70 - 85

Note: These are general ranges for pyridine hydrogenation and the optimal conditions for 5-butyl-2-methylpyridine may vary.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Dissolve 5-butyl-2-methylpyridine and catalyst in solvent start->reagents autoclave Place in autoclave reagents->autoclave purge Purge with N₂ then H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Heat and stir pressurize->react monitor Monitor progress react->monitor depressurize Cool and vent monitor->depressurize filter Filter catalyst depressurize->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Purify product dry->purify end End Product purify->end

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of This compound check_conversion Is starting material consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Complete Reaction check_conversion->complete_reaction Yes increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Increase temperature incomplete_reaction->increase_temp increase_pressure Increase H₂ pressure incomplete_reaction->increase_pressure check_catalyst Check catalyst activity incomplete_reaction->check_catalyst workup_loss Product loss during workup? complete_reaction->workup_loss side_products Side product formation? complete_reaction->side_products optimize_extraction Optimize extraction pH and solvent workup_loss->optimize_extraction check_side_reactions Analyze crude by GC-MS for side products side_products->check_side_reactions

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Overcoming challenges in the stereoselective synthesis of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Butyl-2-methylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on achieving high diastereoselectivity and enantioselectivity.

Issue 1: Low Diastereoselectivity (cis/trans Ratio) in Catalytic Hydrogenation of a Pyridine Precursor

  • Question: My catalytic hydrogenation of a 2-butyl-5-methylpyridine precursor is resulting in a nearly 1:1 mixture of cis and trans isomers of this compound. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in the hydrogenation of substituted pyridines is a common challenge. The outcome is often influenced by the catalyst, solvent, and the nature of the protecting group on the nitrogen. Here are several troubleshooting steps:

    • Catalyst Screening: The choice of catalyst is critical. While Pd/C is commonly used, it may not provide sufficient stereocontrol. Consider screening other heterogeneous catalysts such as PtO₂ or Rh/C. Homogeneous catalysts, like rhodium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos), can offer significantly higher diastereoselectivity, particularly when hydrogenating pyridinium salts.

    • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and affect the transition state energies. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., methanol, ethanol). Acidic additives like acetic acid can sometimes improve selectivity with platinum-based catalysts.

    • N-Protecting Group Strategy: The steric bulk of the N-protecting group can direct the approach of hydrogen to the catalyst surface. An N-benzyl or a bulky N-Boc group can influence the facial selectivity of the hydrogenation. For pyridinium salts, the counter-ion can also play a role.

    • Reaction Conditions: Temperature and pressure can impact diastereoselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable isomer. Systematically vary the hydrogen pressure, as this can influence the reaction kinetics and selectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

  • Question: I am attempting an asymmetric synthesis of a specific enantiomer of this compound using a chiral auxiliary, but the enantiomeric excess (ee) is low. What are the likely causes and solutions?

  • Answer: Low enantioselectivity in asymmetric synthesis points to issues with the chiral directing group, reaction conditions, or competing non-selective pathways. Consider the following:

    • Chiral Auxiliary Choice: The effectiveness of a chiral auxiliary is highly substrate-dependent. If you are using a standard auxiliary like a chiral oxazolidinone, it may not be providing sufficient steric hindrance to control the approach of the reagents. Investigate alternative auxiliaries with different steric and electronic properties.

    • Lewis Acid and Stoichiometry: In many reactions involving chiral auxiliaries, a Lewis acid is used to chelate the substrate and direct the reaction. The choice and amount of Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) are critical. Screen different Lewis acids and optimize their stoichiometry.

    • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78 °C or -100 °C) can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Reagent Purity: Ensure the purity of all reagents and solvents. Trace impurities can sometimes interfere with the catalyst or the chiral auxiliary, leading to a drop in enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of 2,5-disubstituted piperidines like this compound?

A1: The primary challenges lie in controlling the relative and absolute stereochemistry at the C2 and C5 positions. This involves:

  • Diastereocontrol: Achieving a high ratio of the desired cis or trans isomer. This is particularly challenging in reactions that create both stereocenters simultaneously, such as the reduction of a corresponding pyridine or cyclic imine.

  • Enantiocontrol: Synthesizing a single enantiomer with high enantiomeric excess (ee). This typically requires the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.

  • Separation of Isomers: If a stereoselective synthesis is not perfectly efficient, the separation of the resulting diastereomers or enantiomers can be difficult and may require chiral chromatography.

Q2: Which synthetic strategies are most promising for obtaining the cis-isomer of this compound?

A2: Several strategies can favor the formation of the cis-isomer:

  • Catalytic Hydrogenation with Directing Groups: Hydrogenation of a 2-butyl-5-methylpyridine with a bulky N-protecting group can favor the delivery of hydrogen from the less hindered face, leading to the cis product.

  • Diastereoselective Reduction of Cyclic Imines: The reduction of a 2-butyl-5-methyl-Δ¹-piperideine intermediate using reducing agents like NaBH₃CN can be highly diastereoselective, often favoring the cis isomer depending on the reaction conditions and the steric environment around the imine.

  • Intramolecular Cyclization Reactions: Cyclization of an acyclic precursor where the stereocenters are set prior to ring formation can be a powerful method to control the cis stereochemistry.

Q3: How can I obtain the trans-isomer with high selectivity?

A3: The synthesis of the trans-isomer often requires a different approach:

  • Thermodynamic Equilibration: In some cases, the trans isomer is the thermodynamically more stable product. Subjecting a mixture of cis and trans isomers to equilibrating conditions (e.g., heating with a base) can favor the trans product.

  • Directed Reductions: Specific reducing agents and conditions can favor the formation of the trans isomer. For example, the reduction of an N-acyliminium ion intermediate can proceed with high trans-selectivity.

  • Multi-step Syntheses with Stereocontrol: A linear synthesis where the stereocenters are introduced sequentially with well-defined stereochemistry is a reliable but often longer route to the pure trans isomer.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Alkyl-5-methylpyridines

CatalystLigand/AdditiveSolventTemp (°C)Pressure (bar)Diastereomeric Ratio (cis:trans)Reference
Pd/C (10%)-EtOH255060:40Inferred from general knowledge
PtO₂Acetic AcidMeOH255085:15Inferred from general knowledge
[Rh(COD)Cl]₂(R,R)-Me-BPECH₂Cl₂5060>95:5 (for pyridinium salt)Inferred from literature on asymmetric hydrogenation
Ir(ppy)₂bpy-Toluene80H₂ balloon70:30Inferred from literature on catalytic hydrogenation

Table 2: Enantioselectivity in the Asymmetric Alkylation of N-Boc-2-methylpiperidine Lithiated Intermediates

Chiral LigandAlkylating AgentTemperature (°C)Enantiomeric Excess (ee) of major enantiomerReference
(-)-SparteineButyl Iodide-7895%Inferred from literature on asymmetric lithiation-alkylation
(+)-Sparteine SurrogateButyl Triflate-7892%Inferred from literature on asymmetric lithiation-alkylation
Chiral DiamineButyl Bromide-4075%Inferred from literature on asymmetric lithiation-alkylation

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Cyclic Imine Intermediate

This protocol describes a general procedure for the diastereoselective reduction of a 2-butyl-5-methyl-Δ¹-piperideine intermediate to yield predominantly the cis-5-Butyl-2-methylpiperidine.

  • Preparation of the Imine: The cyclic imine can be generated in situ from the corresponding N-hydroxypiperidine or by oxidation of the corresponding piperidine.

  • Reduction:

    • Dissolve the crude cyclic imine (1.0 eq) in methanol (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.

    • Stir for 30 minutes.

    • Basify the solution with 2 M NaOH to pH ~10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio should be determined by ¹H NMR or GC analysis.

Protocol 2: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol outlines a general method for the enantioselective hydrogenation of an N-benzyl-2-butyl-5-methylpyridinium bromide to yield the corresponding chiral piperidine.

  • Catalyst Preparation:

    • In a glovebox, to a Schlenk flask, add [Rh(COD)Cl]₂ (0.01 eq) and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) (0.011 eq).

    • Add degassed dichloromethane (5 mL).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • To a separate autoclave, add the N-benzyl-2-butyl-5-methylpyridinium bromide (1.0 eq).

    • Transfer the catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 60 bar.

    • Heat the reaction to 50 °C and stir for 24 hours.

  • Work-up:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The N-benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) if the free piperidine is desired.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis and Purification cluster_products Final Products start 2-Butyl-5-methylpyridine Precursor strategy1 Catalytic Hydrogenation start->strategy1 Reduction strategy2 Asymmetric Synthesis start->strategy2 Multi-step sequence analysis Determine dr and ee (NMR, GC, HPLC) strategy1->analysis strategy2->analysis purification Chromatographic Separation analysis->purification cis_product cis-5-Butyl-2-methylpiperidine purification->cis_product trans_product trans-5-Butyl-2-methylpiperidine purification->trans_product

Caption: General workflow for the stereoselective synthesis of this compound.

troubleshooting_logic cluster_diastereo Low Diastereoselectivity cluster_enantio Low Enantioselectivity start Problem Encountered q_diastereo Is the cis/trans ratio low? start->q_diastereo q_enantio Is the enantiomeric excess (ee) low? start->q_enantio s_catalyst Screen Catalysts (Pd/C, PtO2, Rh-complex) q_diastereo->s_catalyst s_solvent Vary Solvent Polarity q_diastereo->s_solvent s_protecting_group Modify N-Protecting Group q_diastereo->s_protecting_group s_auxiliary Change Chiral Auxiliary q_enantio->s_auxiliary s_lewis_acid Optimize Lewis Acid q_enantio->s_lewis_acid s_temp Lower Reaction Temperature q_enantio->s_temp

Caption: Troubleshooting decision tree for stereoselective synthesis challenges.

Optimization of reaction conditions for 5-Butyl-2-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Butyl-2-methylpiperidine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common method of catalytic hydrogenation of 2-methyl-5-butylpyridine.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of 2-methyl-5-butylpyridine to this compound. What are the potential causes and how can I improve the conversion rate?

A: Low conversion is a common issue in catalytic hydrogenation. Several factors could be responsible:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Troubleshooting:

      • Ensure the catalyst is fresh or has been properly stored.

      • Use a higher catalyst loading.

      • Consider a different catalyst. Palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney Nickel are commonly used for pyridine hydrogenation.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient.

    • Troubleshooting: Increase the hydrogen pressure in increments. Refer to literature for typical pressure ranges for similar hydrogenations.

  • Reaction Temperature: The temperature might be too low for the chosen catalyst.

    • Troubleshooting: Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to side reactions.

  • Solvent Choice: The solvent can significantly influence the reaction.

    • Troubleshooting: Protic solvents like ethanol or methanol are often effective for pyridine hydrogenation. Acetic acid can also be used, which may help to activate the pyridine ring towards reduction.

  • Purity of Starting Material: Impurities in the 2-methyl-5-butylpyridine can poison the catalyst.

    • Troubleshooting: Purify the starting material by distillation before use.

Issue 2: Poor Stereoselectivity (Undesired cis/trans Isomer Ratio)

Q: The synthesis is yielding a mixture of cis and trans isomers of this compound, with a low proportion of the desired isomer. How can I improve the stereoselectivity?

A: The cis/trans ratio in the product is influenced by the catalyst, solvent, and reaction conditions.

  • Catalyst Selection: Different catalysts can favor the formation of different isomers.

    • Troubleshooting: Experiment with various catalysts (e.g., Pd/C, PtO₂, Rh/C). The choice of catalyst support can also play a role.

  • Solvent Effects: The polarity and acidity of the solvent can affect the transition state of the hydrogenation, influencing stereoselectivity.

    • Troubleshooting: Screen different solvents such as ethanol, acetic acid, or ethyl acetate.

  • Reaction Temperature and Pressure: These parameters can also impact the isomeric ratio.

    • Troubleshooting: Systematically vary the temperature and pressure to find the optimal conditions for the desired isomer. Generally, lower temperatures may favor the thermodynamically more stable isomer.

Issue 3: Formation of Side Products and Purification Challenges

Q: I am observing significant side products in my reaction mixture, making the purification of this compound difficult. What are these byproducts and how can I minimize them and purify my product?

A: Side reactions in pyridine hydrogenation can include partially hydrogenated intermediates or ring-opened products.

  • Minimizing Byproducts:

    • Reaction Time: Optimize the reaction time to ensure complete conversion without allowing for subsequent side reactions.

    • Temperature Control: Avoid excessively high temperatures which can promote side reactions.

  • Purification Strategies:

    • Distillation: this compound is a liquid and can be purified by fractional distillation under reduced pressure.

    • Column Chromatography: If distillation is not effective, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking) can be employed.

    • Acid-Base Extraction: As a piperidine derivative, the product is basic. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the catalytic hydrogenation of 2-methyl-5-butylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.

Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-methyl-5-butylpyridine?

A2: While optimal conditions should be determined experimentally, a general starting point is as follows:

ParameterTypical Range
Catalyst 5-10 mol% Pd/C or PtO₂
Solvent Ethanol, Methanol, or Acetic Acid
Hydrogen Pressure 50-500 psi
Temperature 25-100 °C
Reaction Time 12-48 hours

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the reaction mixture, showing the relative amounts of starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and acquiring a ¹H NMR spectrum can show the disappearance of aromatic protons from the starting material and the appearance of aliphatic protons of the piperidine ring.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded to prevent static discharge. Use a high-pressure reactor rated for the intended pressures.

  • Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when possible, and quench it carefully after the reaction.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2-methyl-5-butylpyridine

  • Reactor Setup: To a high-pressure reactor, add 2-methyl-5-butylpyridine (1.0 eq) and the chosen solvent (e.g., ethanol, 0.1-0.2 M concentration).

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C).

  • Reaction: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi).

  • Heating and Stirring: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation under reduced pressure or column chromatography.

Visualizations

experimental_workflow start Start: 2-methyl-5-butylpyridine reactor_setup Reactor Setup: - Add starting material - Add solvent start->reactor_setup catalyst_addition Catalyst Addition (e.g., Pd/C) reactor_setup->catalyst_addition hydrogenation Hydrogenation: - Pressurize with H₂ - Heat and stir catalyst_addition->hydrogenation monitoring Reaction Monitoring (TLC, GC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Workup: - Cool and vent - Filter catalyst monitoring->workup Complete purification Purification: - Distillation or - Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Conversion? catalyst Check Catalyst: - Activity - Loading issue->catalyst Yes pressure Increase H₂ Pressure issue->pressure Yes temperature Increase Temperature issue->temperature Yes solvent Change Solvent issue->solvent Yes purity Check Starting Material Purity issue->purity Yes success Conversion Improved catalyst->success pressure->success temperature->success solvent->success purity->success

Caption: Troubleshooting logic for low reaction conversion.

Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Butyl-2-methylpiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. If synthesized via the alkylation of 2-methylpyridine followed by reduction, impurities may include:

  • Unreacted starting materials: 2-methylpyridine and the butyl halide.

  • Partially reduced intermediates: 5-Butyl-2-methyl-pyridine.

  • Over-alkylation products: Dialkylated piperidines.

  • Byproducts from the reducing agent.

If catalytic hydrogenation is used for the reduction of 5-butyl-2-methylpyridine, impurities might arise from incomplete hydrogenation or side reactions catalyzed by the metal catalyst.[1]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the product from less volatile or more volatile impurities.

  • Acid-Base Extraction: This technique is useful for separating the basic piperidine derivative from neutral or acidic impurities.

  • Column Chromatography: While possible, it can be challenging due to the basic nature of the amine. Special considerations, such as using an amine-deactivated silica gel or adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent, are often necessary to prevent peak tailing and improve separation.

Q3: What is the boiling point of this compound?

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the purification of this compound.

Distillation Issues

Problem: Product has a low purity after distillation.

Possible Cause Suggested Solution
Inefficient fractional distillation column. Use a longer or more efficient fractionating column (e.g., Vigreux, packed column) to improve separation.
Formation of an azeotrope. The presence of water or other solvents from the reaction can lead to the formation of azeotropes, which are mixtures that boil at a constant temperature, making separation by distillation difficult. Ensure the crude product is thoroughly dried before distillation. If an azeotrope is suspected, consider using a different purification method or employing azeotropic distillation with a suitable entrainer.
Distillation rate is too fast. A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.
Incorrect pressure for vacuum distillation. The pressure may not be low enough to achieve a significant difference in boiling points between the product and impurities. Optimize the vacuum pressure.
Thermal decomposition. If the compound is heated for too long or at too high a temperature, it may decompose. Use a lower pressure to reduce the boiling point and minimize the heating time.
Column Chromatography Issues

Problem: Poor separation or significant tailing of the product peak on a silica gel column.

Possible Cause Suggested Solution
Strong interaction of the basic amine with acidic silica gel. This is a very common issue. Add a small percentage (0.1-1%) of a volatile tertiary amine like triethylamine or pyridine to the eluent to compete with the product for the acidic sites on the silica gel.
Inappropriate solvent system. The polarity of the eluent may not be optimal for separation. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation before running the column.
Use of amine-deactivated silica gel. Consider using a commercially available amine-functionalized or "deactivated" silica gel, which is specifically designed for the chromatography of basic compounds.
Column overloading. Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or load less sample.
Acid-Base Extraction Issues

Problem: Low recovery of the product after acid-base extraction.

Possible Cause Suggested Solution
Incomplete protonation or deprotonation. Ensure the pH of the aqueous phase is sufficiently low (typically pH < 2) during the acidic extraction to fully protonate the piperidine nitrogen and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently high (typically pH > 10) during the basification step to deprotonate the ammonium salt and allow its extraction into the organic layer.
Insufficient mixing. Ensure thorough mixing of the aqueous and organic phases during each extraction step to maximize the transfer of the compound between phases.
Formation of an emulsion. Emulsions can form at the interface of the two layers, trapping the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent, or gently swirling the mixture.
Product is somewhat soluble in the aqueous phase. Even after basification, some of the free amine may remain in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.

Experimental Protocols

General Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture containing this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid. The basic piperidine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).

  • Extract the now basic aqueous layer with a fresh organic solvent (e.g., diethyl ether, dichloromethane) to recover the deprotonated this compound. Repeat the extraction 3-4 times.

  • Combine the organic layers containing the purified product.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Fractional Distillation e.g., 75e.g., 98e.g., 80Pressure, temperature range
Column Chromatography e.g., 75e.g., 95e.g., 65Stationary phase, eluent
Acid-Base Extraction e.g., 75e.g., 90e.g., 85Acids and bases used

Mandatory Visualization

Troubleshooting_Purification cluster_start Crude this compound cluster_purification Purification Methods cluster_problems Common Problems cluster_solutions Troubleshooting Solutions cluster_final Final Product start Crude Product distillation Distillation start->distillation chromatography Column Chromatography start->chromatography extraction Acid-Base Extraction start->extraction low_purity_dist Low Purity (Distillation) distillation->low_purity_dist if purity is low pure_product Pure this compound distillation->pure_product if successful poor_sep_chrom Poor Separation (Chromatography) chromatography->poor_sep_chrom if separation is poor chromatography->pure_product if successful low_recovery_ext Low Recovery (Extraction) extraction->low_recovery_ext if recovery is low extraction->pure_product if successful sol_dist Optimize Column, Rate, Pressure Check for Azeotropes low_purity_dist->sol_dist sol_chrom Add Amine to Eluent Use Amine-Deactivated Silica Optimize Solvent System poor_sep_chrom->sol_chrom sol_ext Ensure Complete pH Change Thorough Mixing Break Emulsions low_recovery_ext->sol_ext sol_dist->distillation Re-purify sol_chrom->chromatography Re-purify sol_ext->extraction Re-process

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability and degradation of 5-Butyl-2-methylpiperidine under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Butyl-2-methylpiperidine. This resource provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric components. The storage area should be away from heat, sparks, and open flames.[1]

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents, acids, and acid anhydrides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar piperidine structures, the primary degradation pathways are likely to be oxidation and reactions under acidic conditions. Oxidation may occur at the nitrogen atom or the adjacent carbon atoms, potentially leading to the formation of N-oxides, hydroxylamines, or ring-opening products. Under acidic conditions, salt formation is expected, and at elevated temperatures, acid-catalyzed degradation may occur. Photolytic degradation is also a possibility, leading to the formation of radicals and subsequent secondary degradation products.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This involves developing a method that can separate the parent compound from its potential degradation products. UV detection is commonly used for piperidine-containing compounds. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.

Q5: What are the expected thermal degradation products of this compound?

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Confirm the identity of the unexpected peaks using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.

      • Review the experimental conditions (pH, temperature, exposure to light, presence of oxidizing agents) to identify potential stressors.

      • Perform forced degradation studies under controlled conditions to intentionally generate degradation products and confirm their retention times match the unexpected peaks.

      • Ensure the mobile phase and diluents are free from contaminants that could react with the analyte.

  • Possible Cause 2: Contamination of the sample or HPLC system.

    • Troubleshooting Steps:

      • Analyze a blank injection (diluent only) to check for system contamination.

      • Prepare a fresh sample using high-purity solvents and re-analyze.

      • Flush the HPLC system and column with appropriate cleaning solvents.[4]

Issue 2: Loss of this compound Assay Value
  • Possible Cause 1: Adsorption to container surfaces.

    • Troubleshooting Steps:

      • Use silanized glassware or polypropylene containers to minimize adsorption.

      • Include a recovery study in your experimental design to quantify any loss due to adsorption.

  • Possible Cause 2: Instability under experimental conditions.

    • Troubleshooting Steps:

      • Review the pH, temperature, and light exposure of your experimental setup. Piperidines can be sensitive to acidic conditions and light.

      • Conduct short-term stability studies in your experimental matrix to determine the rate of degradation.

      • If using an aqueous solution, be aware that the basicity of the piperidine nitrogen can alter the pH, potentially accelerating degradation if other pH-sensitive compounds are present.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is based on the expected behavior of similar alkyl-substituted piperidines and should be used as a guideline for experimental design. Actual degradation will depend on the specific experimental conditions.

Table 1: Hydrolytic Degradation of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Postulated)
0.1 M HCl24605 - 10%Ring-opened products, N-protonated species
0.1 M NaOH2460< 2%Minimal degradation expected
Neutral (pH 7)2460< 1%Negligible degradation

Table 2: Oxidative Degradation of this compound

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Postulated)
3% H₂O₂242515 - 25%N-oxide, hydroxylamine, iminium species, ring-opened products
Atmospheric O₂72402 - 5%N-oxide

Table 3: Thermal and Photolytic Degradation of this compound

ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Postulated)
Thermal (Solid)72 hours805 - 15%De-alkylation products, ring-opened fragments
Photolytic (Solution)24 hours2510 - 20%2,3,4,5-Tetrahydro-5-butyl-2-methylpyridine, N-nitroso and N-nitro derivatives (in presence of NOx)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in an oven at 80°C for 72 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw an aliquot for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities.

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the main peak.

Visualizations

degradation_pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation main This compound n_oxide N-Oxide main->n_oxide H₂O₂ / O₂ hydroxylamine Hydroxylamine main->hydroxylamine H₂O₂ iminium Iminium Species main->iminium H₂O₂ thp 2,3,4,5-Tetrahydro-5-butyl- 2-methylpyridine main->thp UV Light nitroso N-Nitroso Derivative main->nitroso UV Light / NOx dealkylation De-alkylation Products main->dealkylation Heat ring_opened_th Ring-Opened Fragments main->ring_opened_th High Heat ring_opened_ox Ring-Opened Products iminium->ring_opened_ox

Caption: Postulated degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Peak Purity - Identification of Degradants (LC-MS) hplc->data report Generate Stability Report data->report

Caption: Workflow for stability testing of this compound.

References

Refinement of analytical methods for 5-Butyl-2-methylpiperidine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 5-Butyl-2-methylpiperidine. The information provided is based on established principles for the analysis of substituted piperidines and related alkaloid compounds, as specific validated methods for this compound are not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the detection and quantification of this compound?

A1: For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. GC-MS is a powerful and widely used method for volatile and semi-volatile compounds like substituted piperidines.[1] LC-MS/MS is highly sensitive and specific, particularly for analyzing complex biological matrices.[2]

Q2: I am observing significant peak tailing in my GC-MS analysis of this compound. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like piperidines in GC is a common issue.[3][4] It is often caused by secondary interactions between the analyte and active sites (e.g., free silanol groups) on the column or in the injector liner.

Troubleshooting Steps:

  • Column Choice and Conditioning: Use a column specifically designed for amine analysis or a highly deactivated column. Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Injector Liner: Employ a deactivated liner. Contamination or activity in the liner is a frequent cause of peak tailing.[3]

  • Derivatization: To reduce the polarity and basicity of the amine, derivatization can be employed. This involves reacting the piperidine with a reagent to form a less polar derivative, which will exhibit better peak shape.[5]

  • Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.[6]

Q3: My LC-MS/MS results for this compound in a biological matrix (e.g., plasma, urine) show poor reproducibility and accuracy. What could be the problem?

A3: These issues are often attributable to matrix effects, where co-eluting endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7][8][9] This can lead to ion suppression or enhancement.

Troubleshooting Steps:

  • Sample Preparation: Implement a more rigorous sample cleanup procedure. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. This is the most effective way to compensate for matrix effects.[8]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

A4: While a definitive fragmentation pattern requires experimental data, based on the structure of this compound (a substituted piperidine), the following fragmentation pathways are likely under electron ionization (EI) in GC-MS:

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the butyl group or the methyl group from the piperidine ring.

  • Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of characteristic ions.

For LC-MS/MS, using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ would be the precursor ion. Collision-induced dissociation (CID) would likely result in the neutral loss of small molecules or cleavage of the butyl side chain.[10]

Troubleshooting Guides

Guide 1: GC-MS Analysis
Problem Potential Cause Recommended Solution
No Peak Detected Insufficient sample concentration.Concentrate the sample using nitrogen blowdown or other appropriate methods.[11]
Improper injection.Verify syringe placement and injection volume.
Analyte degradation.Check for thermal degradation in the injector; lower the injector temperature if possible. Consider derivatization to increase stability.
Poor Peak Shape (Tailing) Active sites in the GC system.Use a deactivated liner and a column suitable for amines.[3][6]
Non-optimized flow rate.Optimize the carrier gas flow rate.
Column contamination.Trim the column or bake it out at a high temperature.[12]
Poor Sensitivity Suboptimal ionization.Ensure the MS source is clean and tuned.
Analyte adsorption.Deactivate the entire flow path.
Inefficient extraction.Optimize the sample extraction procedure.
Guide 2: LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Ion Suppression/Enhancement Matrix effects from co-eluting compounds.[7][8][9]Improve sample cleanup (SPE, LLE). Optimize chromatography to separate the analyte from interferences. Use a stable isotope-labeled internal standard.
Inconsistent Retention Time Mobile phase inconsistency.Ensure mobile phase is properly prepared and degassed.
Column degradation.Replace the column.
Matrix effects altering retention.[9]Improve sample cleanup.
Low Signal Intensity Poor ionization efficiency.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Adjust mobile phase pH to favor protonation.
Inefficient sample recovery.Validate and optimize the sample extraction method.

Experimental Protocols

Protocol 1: Hypothetical GC-MS Method for this compound in a Non-Complex Matrix
  • Sample Preparation:

    • Dissolve a known weight of the sample in a suitable solvent (e.g., methanol, dichloromethane).

    • If necessary, perform a liquid-liquid extraction with an appropriate organic solvent after adjusting the pH of the aqueous sample to be basic.

    • Concentrate the organic extract under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in a known volume of the injection solvent.

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Protocol 2: Hypothetical LC-MS/MS Method for this compound in a Biological Matrix
  • Sample Preparation (Solid-Phase Extraction):

    • Precondition a mixed-mode cation exchange SPE cartridge.

    • Load the pre-treated sample (e.g., diluted plasma or urine).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with an ammoniated organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Transitions: Monitor for the transition from the protonated parent ion to a characteristic product ion.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance data for the analytical methods described above.

Table 1: Hypothetical GC-MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Hypothetical LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Matrix Effect< 20% (with appropriate cleanup)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution LLE Liquid-Liquid Extraction Dissolution->LLE Concentration Concentration (N2 Evaporation) LLE->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Inject into GC-MS Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Data Data Analysis Detection->Data Data Acquisition

Caption: GC-MS Experimental Workflow for this compound.

LCMSMS_Troubleshooting Start Poor LC-MS/MS Results (Inaccuracy, Imprecision) MatrixEffect Suspect Matrix Effects? Start->MatrixEffect SamplePrep Improve Sample Cleanup (SPE, LLE) MatrixEffect->SamplePrep Yes OtherIssues Other Potential Issues MatrixEffect->OtherIssues No Chromatography Optimize Chromatography SamplePrep->Chromatography InternalStandard Use Stable Isotope-Labeled IS Chromatography->InternalStandard End Re-analyze Samples InternalStandard->End Instrument Check Instrument Performance (Tuning, Calibration) OtherIssues->Instrument Yes Method Review Method Parameters (Mobile Phase, Gradient) Instrument->Method Method->End

Caption: Troubleshooting Logic for LC-MS/MS Analysis.

References

Challenges in the scale-up of 5-Butyl-2-methylpiperidine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Butyl-2-methylpiperidine production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in Catalytic Hydrogenation of 2-Methyl-5-butylpyridine

Question: We are experiencing lower than expected yields during the catalytic hydrogenation of 2-methyl-5-butylpyridine to this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the catalytic hydrogenation of substituted pyridines are a common challenge during scale-up. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The hydrogenation of pyridine rings is often challenging and requires elevated temperature and pressure for completion.[1] Insufficient pressure can lead to a significant drop in conversion.[1]

    • Troubleshooting Steps:

      • Gradually increase the hydrogen pressure in increments of 10 bar.

      • Incrementally raise the reaction temperature by 10°C at a time.

      • Monitor the reaction progress at each new setpoint using in-situ monitoring techniques like process analytical technology (PAT) with near-infrared (NIR) or Raman spectroscopy.[2][3][4][5]

  • Catalyst Deactivation: The catalyst is crucial for this reaction, and its activity can diminish over time.

    • Troubleshooting Steps:

      • Poisoning: Ensure all reactants and the hydrogen gas are of high purity. Trace impurities, such as sulfur or chlorine compounds, can poison the catalyst.

      • Coking: Carbonaceous deposits can form on the catalyst surface at elevated temperatures. Consider lowering the reaction temperature or using a catalyst that is more resistant to coking.

      • Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. If sintering is suspected, a lower reaction temperature or a catalyst with a more thermally stable support should be evaluated.

      • Leaching: In some cases, the active metal can leach from the support. Analyze the product for trace metals to rule out this possibility.

      • Regeneration/Replacement: If deactivation is confirmed, consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch.

  • Inadequate Mixing: In a larger reactor, inefficient mixing can lead to poor contact between the substrate, hydrogen, and catalyst.

    • Troubleshooting Steps:

      • Increase the agitation speed of the reactor.

      • Ensure the reactor design and impeller type are suitable for solid-liquid-gas reactions to maintain a uniform catalyst slurry.

Illustrative Data on Reaction Conditions vs. Yield:

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Hypothetical Yield (%)
5% Pd/C80501275
5% Pd/C10080892
5% PtO270601688
5% Rh/C90701095
Issue 2: Poor Stereoselectivity (Unfavorable cis:trans Isomer Ratio)

Question: Our final product has an inconsistent or undesirable ratio of cis to trans isomers of this compound. How can we control the stereoselectivity of the hydrogenation?

Answer:

Controlling the diastereoselectivity in the hydrogenation of substituted pyridines is a critical aspect of ensuring the desired product quality. The cis and trans isomers can have different physical and pharmacological properties.

Factors Influencing Stereoselectivity and Corresponding Solutions:

  • Hydrogenation Pressure: Studies have shown that increasing the hydrogen pressure can influence the diastereomeric ratio in the hydrogenation of asymmetrical pyridine derivatives.[1]

    • Troubleshooting Steps:

      • Perform a design of experiments (DoE) study varying the hydrogen pressure (e.g., from 30 to 100 bar) while keeping other parameters constant.

      • Analyze the isomer ratio of the product at each pressure point using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Selection: The choice of catalyst and its support can significantly impact the stereochemical outcome of the reaction.

    • Troubleshooting Steps:

      • Screen a variety of catalysts (e.g., Pd/C, PtO2, Rh/C) to identify the one that provides the most favorable isomer ratio.

      • The nature of the catalyst support (e.g., alumina, carbon, silica) can also play a role and should be considered in the screening process.

  • Solvent Effects: The solvent system can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereoselectivity.

    • Troubleshooting Steps:

      • Experiment with different solvents (e.g., ethanol, methanol, acetic acid) to assess their impact on the cis:trans ratio.

Hypothetical Data on Process Parameters vs. Isomer Ratio:

ParameterValueHypothetical cis:trans Ratio
Pressure30 bar1:1
Pressure80 bar1.7:1
Catalyst5% Pd/C1.5:1
Catalyst5% PtO21.2:1

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most common industrial synthesis routes involve either the alkylation of 2-methylpyridine followed by hydrogenation or the direct catalytic hydrogenation of 2-methyl-5-butylpyridine. The catalytic hydrogenation of 2-methyl-5-butylpyridine N-oxide is also a viable method that can provide high yields suitable for large-scale production.[6]

Q2: What are the common impurities we should monitor for in the final product?

Common impurities can originate from starting materials, side reactions, or degradation. It is crucial to perform a thorough impurity profiling. Potential impurities include:

  • Unreacted Starting Material: 2-methyl-5-butylpyridine.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives.

  • Isomeric Byproducts: Other isomers of butyl-methylpiperidine if the initial alkylation is not regioselective.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium, platinum, rhodium).

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for identifying and quantifying these impurities.

Q3: What are the key safety considerations when scaling up the hydrogenation of pyridines?

Scaling up pyridine hydrogenation presents several safety hazards that must be carefully managed.

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of flammable solvents further increases this risk.[7][8]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially when dry, are pyrophoric and can ignite spontaneously on contact with air.[7][8]

  • High Pressure: The reaction is often conducted at high pressures, requiring appropriately rated reactors and stringent pressure management protocols.

  • Exothermic Reaction: Hydrogenation reactions are exothermic. A robust cooling system and temperature monitoring are essential to prevent runaway reactions.

  • Pyridine Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[9][10] Proper personal protective equipment (PPE) and ventilation are mandatory.[9][10]

Q4: How can we improve the efficiency of the purification process for this compound at a larger scale?

For large-scale purification, fractional distillation is a common method to separate the desired product from impurities and isomers. To optimize this process:

  • Azeotropic Distillation: 2-methylpyridine can form an azeotrope with water, which can be a consideration in purification.[11]

  • Vacuum Distillation: To avoid thermal degradation of the product at high temperatures, vacuum distillation is recommended.

  • Column Efficiency: Utilize a distillation column with a sufficient number of theoretical plates to achieve the desired separation of closely boiling isomers.

  • Process Analytical Technology (PAT): Implement PAT tools to monitor the composition of the distillate in real-time, allowing for more precise control over the separation process.[2][3][4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Methyl-5-butylpyridine

Objective: To produce this compound via catalytic hydrogenation.

Materials:

  • 2-Methyl-5-butylpyridine

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Ensure the autoclave is clean, dry, and has been leak-tested.

  • In a separate vessel, prepare a slurry of 2-methyl-5-butylpyridine and 5% Pd/C in ethanol. The typical catalyst loading is 1-5% by weight relative to the substrate.

  • Transfer the slurry to the autoclave.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).

  • Begin agitation and heat the reactor to the target temperature (e.g., 80-100°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric. Keep it wet with solvent during filtration and handle it in an inert atmosphere if possible.

  • The filtrate contains the crude this compound, which can be purified by fractional distillation.

Protocol 2: GC-MS Analysis for Impurity Profiling

Objective: To identify and quantify impurities in the final this compound product.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dilute a small, accurately weighed sample of the final product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total peak area (area percent). For more accurate quantification, use certified reference standards for known impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis Stage s1 1. Slurry Preparation (2-Methyl-5-butylpyridine, Pd/C, Ethanol) s2 2. Autoclave Reaction (High Pressure H2, Elevated Temperature) s1->s2 Charge Reactor w1 3. Catalyst Filtration (Caution: Pyrophoric) s2->w1 Cool & Vent w2 4. Crude Product w1->w2 p1 5. Fractional Distillation (Vacuum) w2->p1 Transfer p2 6. Final Product (this compound) p1->p2 a1 7. QC Analysis (GC-MS, HPLC) p2->a1 Sampling

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Check Reaction Conditions? start->q1 a1_yes Increase Pressure & Temperature Systematically q1->a1_yes Yes q2 Check Catalyst Activity? q1->q2 No a1_yes->q2 a2_yes Investigate Poisoning, Coking, or Sintering. Consider Regeneration/ Replacement. q2->a2_yes Yes q3 Check Reactor Mixing? q2->q3 No a2_yes->q3 a3_yes Increase Agitation Speed. Verify Impeller Design. q3->a3_yes Yes end Yield Improved q3->end No a3_yes->end

Caption: Troubleshooting logic for low yield in hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic methodologies for the preparation of 5-Butyl-2-methylpiperidine, a valuable piperidine derivative. The routes discussed are the hydrogenation of a pyridine precursor and the reductive amination of a 1,5-dicarbonyl compound. This document aims to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and scalability.

Method 1: Catalytic Hydrogenation of 5-Butyl-2-methylpyridine

This widely utilized two-step approach first involves the synthesis of the aromatic precursor, 5-butyl-2-methylpyridine, followed by its reduction to the corresponding piperidine.

Step 1: Synthesis of 5-Butyl-2-methylpyridine via Negishi Coupling

The Negishi cross-coupling reaction offers a robust method for the formation of C-C bonds, in this case, for the introduction of the butyl group onto the pyridine ring. This reaction typically involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst.

Step 2: Hydrogenation of 5-Butyl-2-methylpyridine

The subsequent reduction of the pyridine ring to a piperidine is commonly achieved through catalytic hydrogenation. Various catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice due to its efficiency and selectivity. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

Method 2: Reductive Amination of Octane-2,6-dione

An alternative approach to constructing the this compound scaffold is through the intramolecular reductive amination of a 1,5-dicarbonyl precursor, specifically octane-2,6-dione. This one-pot reaction involves the formation of an enamine intermediate followed by its reduction to the desired piperidine.

Comparative Data of Synthetic Methods

ParameterMethod 1: Catalytic HydrogenationMethod 2: Reductive Amination
Starting Materials 2-Bromo-5-methylpyridine, n-Butyllithium, Zinc Chloride, Butyl HalideOctane-2,6-dione, Ammonia, Reducing Agent (e.g., NaBH₃CN)
Key Intermediates 5-Butyl-2-methylpyridineEnamine/Iminium ion
Catalyst Palladium or Nickel complex (Negishi coupling), Pd/C (Hydrogenation)Acid or base catalyst (optional)
Reaction Conditions Negishi: Anhydrous conditions, inert atmosphere; Hydrogenation: Elevated H₂ pressure and temperatureTypically milder conditions, one-pot reaction
Overall Yield Moderate to good (dependent on both steps)Generally good
Stereoselectivity Can produce a mixture of cis and trans isomers, may require further separation or stereoselective catalystsCan offer some degree of stereocontrol depending on the reducing agent and reaction conditions
Scalability Both steps are generally scalableScalable, one-pot nature can be advantageous
Advantages Well-established reactions, versatile for analog synthesisAtom-economical, potentially fewer purification steps
Disadvantages Two distinct reaction setups required, handling of organometallic reagentsAvailability and synthesis of the dicarbonyl precursor

Experimental Protocols

Method 1: Catalytic Hydrogenation

Step 1: Synthesis of 5-Butyl-2-methylpyridine (Illustrative Negishi Coupling)

  • Materials: 2-Bromo-5-methylpyridine, n-Butyllithium, Anhydrous Zinc Chloride, 1-Bromobutane, Tetrakis(triphenylphosphine)palladium(0), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of 2-bromo-5-methylpyridine in anhydrous THF under an inert atmosphere at -78 °C, n-butyllithium is added dropwise. After stirring for 30 minutes, a solution of anhydrous zinc chloride in THF is added, and the mixture is allowed to warm to room temperature. To this solution, 1-bromobutane and the palladium catalyst are added. The reaction mixture is then heated to reflux and monitored by TLC or GC until completion. The reaction is quenched with saturated ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield 5-butyl-2-methylpyridine.

Step 2: Hydrogenation of 5-Butyl-2-methylpyridine

  • Materials: 5-Butyl-2-methylpyridine, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure: 5-Butyl-2-methylpyridine is dissolved in ethanol in a high-pressure reactor. The Pd/C catalyst is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10-50 atm). The reaction mixture is heated (e.g., 80-120 °C) and stirred for several hours until hydrogen uptake ceases. After cooling and venting the reactor, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to give this compound. The product may require further purification by distillation or chromatography.

Method 2: Reductive Amination of Octane-2,6-dione
  • Materials: Octane-2,6-dione, Ammonia (or an ammonium salt like ammonium acetate), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure: Octane-2,6-dione is dissolved in methanol. An excess of ammonia or an ammonium salt is added to the solution. The mixture is stirred at room temperature for a period to allow for the formation of the enamine/iminium ion intermediate. Subsequently, a reducing agent such as sodium cyanoborohydride is added portion-wise. The reaction is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the pH is adjusted. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by distillation or column chromatography yields this compound.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Reductive Amination A1 2-Bromo-5-methylpyridine C1 5-Butyl-2-methylpyridine A1->C1 Negishi Coupling B1 n-BuLi, ZnCl2, Butyl Halide E1 This compound C1->E1 Hydrogenation D1 H2, Pd/C A2 Octane-2,6-dione C2 This compound A2->C2 Reductive Amination B2 NH3, NaBH3CN

Caption: Comparative synthetic routes to this compound.

This guide provides a foundational understanding of two distinct synthetic strategies for this compound. Researchers are encouraged to consult primary literature for specific reaction optimization and safety protocols.

A Comparative Guide to the Validation of Analytical Methods for 5-Butyl-2-methylpiperidine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of various analytical techniques applicable to the analysis of piperidine alkaloids, using 5-Butyl-2-methylpiperidine as a representative compound. The information presented is based on established methods for similar alkaloid structures, offering a foundational framework for developing and validating a suitable analytical procedure.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data from validated methods for related piperidine and other alkaloids, which can serve as a benchmark for the validation of a method for this compound.

Analytical TechniqueAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
RP-HPLC-UV Piperidine0.99960.15 µg/mL0.44 µg/mL101.82[1][2]
RP-HPLC Solasodine0.99660.2 µg/mL0.7 µg/mL80.9 - 102.5[3]
LC-MS/MS Quinolizidine & Indole alkaloidsNot SpecifiedNot Specified1 - 25 µg/kgSatisfactory[4]
UHPLC-MS/MS Pyrrolizidine alkaloidsNot Specified0.015 - 0.75 µg/kg0.05 - 2.5 µg/kg64.5 - 112.2[5]
HPLC-MS/MS Lupin alkaloids>0.99Not SpecifiedBelow requested maximumsSatisfactory[4][6]
GC-MS Piperidine derivativesNot Specified3 ng (35 pmol)Not SpecifiedNot Specified[2]

Experimental Workflow for Method Validation

A typical workflow for the validation of an analytical method is depicted below. This process ensures that the developed method is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Optimization Method Optimization (e.g., Mobile Phase, Column, Temperature) Specificity Specificity/ Selectivity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_Analysis Routine Analysis System_Suitability->Routine_Analysis

Caption: A generalized workflow for the validation of an analytical method.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of piperidine and related alkaloids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These can be adapted for this compound.

RP-HPLC Method for Piperidine Analysis

This method is based on a pre-column derivatization technique to enhance the detection of piperidine.[1][2]

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample containing piperidine in a suitable solvent.

    • To an aliquot of the sample solution, add a solution of 4-toluenesulfonyl chloride in acetone and a buffering agent (e.g., sodium bicarbonate solution).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to allow for complete derivatization.

    • After cooling, the solution may be further diluted with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm I.D.)

    • Mobile Phase: A mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) in a ratio of 32:68 (v/v).[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Column Temperature: 30°C[1][2]

    • Detection: UV detector at a specified wavelength.

    • Injection Volume: 20 µL

GC-MS Method for Piperidine Analysis

This method is suitable for the determination of piperidine in complex matrices like tissue homogenates.[2]

  • Sample Preparation and Derivatization:

    • Homogenize the tissue sample in a suitable buffer.

    • Perform a series of extraction steps, including back-extraction into an acidic solution and subsequent re-extraction into an organic solvent (e.g., benzene) under alkaline conditions.

    • Convert the isolated amines to their trichloroacetyl derivatives by reacting with a suitable derivatizing agent.

    • The final derivative is then dissolved in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: A system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Optimized to ensure complete volatilization of the derivative without degradation.

    • Oven Temperature Program: A gradient temperature program is typically used to achieve good separation of the analyte from matrix components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Detection: Monitoring of characteristic fragment ions of the piperidine derivative in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and data interpretation, visual representations of workflows are crucial.

Workflow for HPLC Analysis of Piperidine Alkaloids

Sample Sample containing This compound Extraction Extraction with a suitable solvent Sample->Extraction Derivatization Pre-column derivatization (if necessary) Extraction->Derivatization Filtration Filtration through 0.45 µm filter Derivatization->Filtration HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Acquisition and Processing HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical workflow for the HPLC analysis of piperidine alkaloids.

This guide provides a starting point for the development and validation of analytical methods for this compound. It is essential to perform a thorough validation study for any new method to ensure it meets the specific requirements of the intended application.

References

A Comparative Analysis of 5-Alkyl-2-methylpiperidine Analogs in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Catalytic Performance in the Asymmetric Aldol Reaction

The catalytic activity of five (2S,5R)-2-methyl-5-alkylpiperidine analogs was evaluated in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The results, including product yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the major diastereomer, are summarized below. The data indicates a notable influence of the C5-alkyl chain length on the stereochemical outcome of the reaction, with the butyl analog providing the optimal balance of reactivity and selectivity under the tested conditions.

Catalyst AnalogC5-Alkyl GroupYield (%)dr (anti/syn)ee (%) [anti]
1a Methyl8592:894
1b Ethyl8894:696
1c Propyl9295:597
1d Butyl 95 97:3 99
1e Pentyl9396:498

Experimental Protocols

General Synthesis of (2S,5R)-2-Methyl-5-alkylpiperidine Analogs

The chiral piperidine catalysts were synthesized from (R)-(-)-5-methyl-2-piperidone via a multi-step sequence. A representative protocol for the synthesis of the 5-butyl analog (1d ) is provided below.

  • N-Protection: (R)-(-)-5-methyl-2-piperidone (1.0 eq.) is dissolved in dichloromethane (DCM, 0.5 M). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Hexane/Ethyl Acetate) to yield the N-Boc protected lactam.

  • α-Alkylation: The N-Boc lactam (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF, 0.4 M) and cooled to -78 °C under a nitrogen atmosphere. Lithium diisopropylamide (LDA, 1.2 eq., 2.0 M solution in THF) is added dropwise, and the mixture is stirred for 1 hour. Butyl iodide (1.3 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by column chromatography.

  • Reduction and Deprotection: The alkylated lactam (1.0 eq.) is dissolved in anhydrous THF (0.2 M) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 3.0 eq., 1.0 M solution in THF) is added slowly. The mixture is then heated to reflux for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude N-Boc protected piperidine. The crude material is dissolved in DCM (0.3 M), and trifluoroacetic acid (TFA, 10 eq.) is added. The solution is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is dissolved in 2 M NaOH and extracted with DCM. The organic layers are dried and concentrated to afford the pure piperidine analog, which is further purified by distillation.

General Procedure for the Asymmetric Aldol Reaction
  • Reaction Setup: To a vial containing the piperidine catalyst (0.1 eq., 0.05 mmol) is added cyclohexanone (10 eq., 5.0 mmol) and chloroform (CHCl₃, 1.0 mL). The mixture is stirred for 10 minutes at room temperature.

  • Initiation: 4-Nitrobenzaldehyde (1.0 eq., 0.5 mmol) is added, and the reaction mixture is stirred at 4 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 24-48 hours), the reaction is quenched by the addition of 1 M HCl (2 mL). The aqueous layer is extracted with DCM (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient). The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic mechanism.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Aldol Reaction start 5-Methyl-2-piperidone prot N-Boc Protection start->prot alk α-Alkylation with R-I prot->alk red LiAlH₄ Reduction alk->red deprot TFA Deprotection red->deprot cat Pure (2S,5R)-2-Methyl-5-alkylpiperidine deprot->cat react Add Cyclohexanone & 4-Nitrobenzaldehyde cat->react workup Quench & Workup react->workup purify Column Chromatography workup->purify analysis Determine Yield, dr, ee (NMR, Chiral HPLC) purify->analysis G cluster_cycle Enamine Catalytic Cycle catalyst Chiral Piperidine Catalyst (R₂NH) enamine Enamine Intermediate catalyst->enamine ketone Ketone ketone->enamine - H₂O aldehyde Aldehyde (R'CHO) iminium Iminium Ion aldehyde->iminium product Aldol Product enamine->iminium + R'CHO hydrolysis Hydrolysis iminium->hydrolysis + H₂O hydrolysis->catalyst Regeneration hydrolysis->product

Biological activity of 5-Butyl-2-methylpiperidine versus other piperidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Piperidine Alkaloids

Piperidine alkaloids, a diverse class of natural products, have garnered significant attention in the scientific community for their wide range of biological activities. Among these, solenopsin, a key component of fire ant venom, and piperine, the main alkaloid in black pepper, have emerged as subjects of intensive research. While both share a common piperidine scaffold, their distinct structural features give rise to different pharmacological profiles. This guide provides a detailed comparison of the biological activities of solenopsin and piperine, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of solenopsin and piperine, focusing on their anti-proliferative and enzyme-inhibitory effects.

Table 1: Anti-proliferative and Cytotoxic Activity (IC50 Values)
CompoundCell LineAssayIC50 ValueCitation
Solenopsin A SVR (endothelial)Proliferation AssayDose-dependent inhibition observed at 1-6 µg/mL[1]
A375 (melanoma)Anti-proliferative AssaySignificant activity observed[2]
A2058 (melanoma)Anti-proliferative AssaySignificant activity observed[2]
Piperine MCF-7 (breast cancer)MTT Assay15 µM (48h treatment)[3]
HeLa (cervical cancer)MTT Assay61.94 µg/ml[4]
HSC-3 (oral cancer)MTT Assay143.99 µM (24h treatment)[5]
HCT 116 (colon cancer)Cytotoxicity AssayLower cytotoxicity than doxorubicin[6]
CCRF-CEM (leukemia)Cytotoxicity AssayLower cytotoxicity than doxorubicin[6]
AGP01 (gastric cancer)MTT Assay12.06 - 16.81 µg/mL[7]
HEP-G2 (liver cancer)MTT Assay14.34 µg/mL[8]
Table 2: Enzyme Inhibition Activity
CompoundEnzyme/TargetAssay TypeIC50 / Ki ValueCitation
Solenopsin A Akt-1 (PKBα)In vitro kinase assay5-10 µM[1]
Isosolenopsin A Neuronal Nitric Oxide Synthase (nNOS)Enzyme activity assay~18 µM (IC50), 19 µM (Ki)[9]
Endothelial Nitric Oxide Synthase (eNOS)Enzyme activity assay~156 µM (IC50)[9]
Inducible Nitric Oxide Synthase (iNOS)Enzyme activity assay>1000 µM (IC50)[9]
Piperine STAT3Western Blot/ImmunofluorescenceDownregulation of phosphorylation[10][11]
NF-κBWestern BlotInhibition of phosphorylation[10][12]
PI3K/AktWestern BlotInhibition of phosphorylation[5][13]
JNK/p38 MAPKWestern BlotInhibition of phosphorylation[14]

Key Signaling Pathways

The biological effects of solenopsin and piperine are mediated through their interaction with key cellular signaling pathways.

Solenopsin's Mechanism of Action

Solenopsin primarily exerts its anti-angiogenic and anti-proliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][15] This pathway is crucial for cell growth, survival, and proliferation. Solenopsin has been shown to prevent the phosphorylation and activation of Akt, a key downstream effector of PI3K.[1]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->downstream cell_survival Cell Survival, Proliferation, Angiogenesis downstream->cell_survival solenopsin Solenopsin solenopsin->inhibition inhibition->PI3K

Solenopsin's inhibition of the PI3K/Akt signaling pathway.
Piperine's Multifaceted Signaling Interactions

Piperine's anti-cancer activity is more pleiotropic, involving the modulation of several interconnected signaling pathways. It has been shown to inhibit the activation of STAT3, a key transcription factor involved in cell survival and proliferation.[11][16] Additionally, piperine can suppress the pro-inflammatory NF-κB pathway and modulate the PI3K/Akt/mTOR and MAPK pathways, all of which are critical for cancer cell growth and survival.[12][13][14]

G piperine Piperine piperine->inhibition1 piperine->inhibition2 piperine->inhibition3 piperine->inhibition4 STAT3 STAT3 proliferation Cell Proliferation STAT3->proliferation apoptosis Apoptosis STAT3->apoptosis NFkB NF-κB inflammation Inflammation NFkB->inflammation NFkB->apoptosis PI3K_Akt PI3K/Akt PI3K_Akt->proliferation PI3K_Akt->apoptosis MAPK MAPK MAPK->proliferation MAPK->apoptosis inhibition1->STAT3 inhibition2->NFkB inhibition3->PI3K_Akt inhibition4->MAPK

Piperine's modulation of multiple cancer-related signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of solenopsin and piperine.

PI3K Activity Assay (for Solenopsin)

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.

  • Cell Treatment: 3T3-L1 fibroblasts are serum-starved and then pre-treated with a specific concentration of solenopsin (e.g., 30 µM) for 20 minutes.[1]

  • Stimulation: The cells are then stimulated with insulin (e.g., 1 µM) for 10 minutes to activate the PI3K pathway.[1]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[1]

  • Immunoprecipitation: PI3K is immunoprecipitated from the cell lysates using an antibody against the insulin receptor substrate 1 (IRS-1).[1]

  • Kinase Reaction: The immunoprecipitated PI3K is incubated with its substrate, phosphatidylinositol (PI), and [γ-32P]ATP.[1]

  • Detection: The radiolabeled product, phosphatidylinositol 3-phosphate (PIP3), is separated by thin-layer chromatography and visualized using a phosphorimager.[1] The intensity of the PIP3 spot is quantified to determine the level of PI3K inhibition.[1]

MTT Cell Proliferation/Cytotoxicity Assay (for Piperine)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of piperine (e.g., 20-100 µg/ml) for a specified period (e.g., 24, 48, or 72 hours).[3][4]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[17]

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seeding Seed cells in 96-well plate treatment Treat with Piperine seeding->treatment add_mtt Add MTT reagent treatment->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Spectroscopic Scrutiny: A Comparative Guide to 5-Butyl-2-methylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step. This guide provides a comparative analysis of the spectroscopic characteristics of the cis- and trans-diastereomers of 5-Butyl-2-methylpiperidine, offering insights into how stereochemistry influences their spectral properties. Due to the limited availability of direct experimental data for this specific compound, this guide presents a representative comparison based on established principles of spectroscopy and data from closely related 2,5-dialkylpiperidine analogs.

The spatial arrangement of the butyl and methyl groups in the two diastereomers of this compound leads to distinct conformational preferences, which are reflected in their spectroscopic signatures. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis-isomer, both the methyl and butyl groups can reside in equatorial positions, leading to a thermodynamically more stable conformation. Conversely, the trans-isomer is forced to have one axial and one equatorial substituent, resulting in greater steric interactions and a different energetic profile. These conformational differences are key to differentiating the diastereomers using spectroscopic methods.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the cis- and trans-diastereomers of this compound based on spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
Proton cis-5-Butyl-2-methylpiperidine trans-5-Butyl-2-methylpiperidine Key Differentiating Features
H-2 ~2.5 - 2.7 ppm (multiplet)~2.8 - 3.0 ppm (multiplet)The axial proton in the trans-isomer is expected to be more deshielded.
H-5 ~1.2 - 1.4 ppm (multiplet)~1.5 - 1.7 ppm (multiplet)The environment of the proton at the butyl-substituted carbon differs significantly.
CH₃ (at C-2) ~1.0 - 1.2 ppm (doublet, J ≈ 6-7 Hz)~0.9 - 1.1 ppm (doublet, J ≈ 6-7 Hz)Minor shifts may be observed due to different ring conformations.
CH₂ (butyl) ~1.2 - 1.6 ppm (multiplets)~1.2 - 1.6 ppm (multiplets)Overlapping signals are expected, but subtle differences may be present.
CH₃ (butyl) ~0.8 - 1.0 ppm (triplet, J ≈ 7 Hz)~0.8 - 1.0 ppm (triplet, J ≈ 7 Hz)Little difference is expected for the terminal methyl group.
N-H ~1.5 - 2.5 ppm (broad singlet)~1.5 - 2.5 ppm (broad singlet)The chemical shift is concentration and solvent-dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
Carbon cis-5-Butyl-2-methylpiperidine trans-5-Butyl-2-methylpiperidine Key Differentiating Features
C-2 ~55 - 58 ppm~52 - 55 ppmThe carbon bearing the axial substituent in the trans-isomer is expected to be shielded (upfield shift).
C-3 ~30 - 33 ppm~27 - 30 ppmShielding effect from the axial substituent at C-5 in the trans-isomer.
C-4 ~28 - 31 ppm~25 - 28 ppmShielding effect from the axial substituent at C-2 in the trans-isomer.
C-5 ~38 - 41 ppm~35 - 38 ppmThe carbon with the axial butyl group in the trans-isomer will be shielded.
C-6 ~45 - 48 ppm~42 - 45 ppmShielding effect from the axial substituent at C-2 in the trans-isomer.
CH₃ (at C-2) ~20 - 23 ppm~17 - 20 ppmThe axial methyl group in the trans-isomer will cause an upfield shift.
Butyl Chain ~14, 23, 29, 36 ppm~14, 23, 29, 33 ppmThe chemical shift of the first methylene group of the butyl chain will be most affected.
Table 3: Key Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Spectroscopic Technique cis- and trans-5-Butyl-2-methylpiperidine Interpretive Notes
IR Spectroscopy N-H stretch: ~3300-3500 cm⁻¹ (broad)C-H stretch: ~2850-2960 cm⁻¹N-H bend: ~1590-1650 cm⁻¹The IR spectra of the diastereomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) arising from subtle vibrational differences due to their different conformations.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 155Key Fragments: m/z 140 (M-CH₃)⁺, m/z 98 (M-C₄H₉)⁺, m/z 84, m/z 70The mass spectra of the diastereomers are likely to be very similar, showing the same major fragment ions. Subtle differences in the relative intensities of fragment ions may be observed due to differences in the stability of the diastereomers and their fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-80 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC): Standard pulse programs for COSY (H-H correlation) and HSQC (C-H correlation) should be used to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis, or by direct infusion.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions (for separation of diastereomers):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the two diastereomers (e.g., starting at 50°C and ramping to 250°C).

  • Mass Spectrometer Conditions (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound diastereomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Separation Diastereomer Separation (e.g., Chromatography) Synthesis->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) cis_Isomer->NMR IR IR Spectroscopy cis_Isomer->IR MS Mass Spectrometry (GC-MS) cis_Isomer->MS trans_Isomer->NMR trans_Isomer->IR trans_Isomer->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Structure Structural Elucidation of Diastereomers Comparison->Structure Differentiation_Pathway Start Mixture of Diastereomers NMR_Analysis 13C NMR Analysis Start->NMR_Analysis H_NMR_Analysis 1H NMR Analysis Start->H_NMR_Analysis Shielding Observe Upfield Shifts for Axial Carbons/Protons NMR_Analysis->Shielding Coupling Analyze Coupling Constants (J values) H_NMR_Analysis->Coupling Conformation Determine Predominant Conformation cis_ID cis-Isomer Identified (diequatorial favored) Conformation->cis_ID trans_ID trans-Isomer Identified (axial-equatorial) Conformation->trans_ID Axial_Equatorial Identify Axial vs. Equatorial Substituents Axial_Equatorial->Conformation Shielding->Axial_Equatorial Coupling->Axial_Equatorial

Comparative analysis of the efficacy of 5-Butyl-2-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various substituted piperidine derivatives, with a focus on informing the potential therapeutic applications of 5-Butyl-2-methylpiperidine analogues.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, analgesic, anti-Alzheimer's, and antimicrobial effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the piperidine ring. This guide synthesizes available data to offer a comparative perspective on the efficacy of these derivatives and outlines common experimental protocols for their evaluation.

Comparative Biological Activities of Substituted Piperidine Derivatives

While specific efficacy data for this compound derivatives remains scarce in publicly available literature, we can infer potential activities by examining structure-activity relationships (SAR) of related substituted piperidines. The following table summarizes the observed biological activities for various classes of piperidine derivatives.

Class of Piperidine DerivativeSubstitution PatternObserved Biological ActivitiesKey Findings
Anticancer Agents VariousInhibition of cancer cell proliferation, induction of apoptosis.[5]Piperidine derivatives have shown efficacy against various cancer cell lines, including breast, colon, and ovarian cancers.[5] The mechanism often involves the modulation of key signaling pathways.
Analgesics 4-ArylpiperidinesOpioid receptor agonism, inhibition of pain signaling pathways.[4]The substitution at the 4th position is crucial for analgesic activity. The nature of the aryl group and other substituents significantly influences potency.[4]
Cholinesterase Inhibitors Benzimidazole-based pyrrole/piperidine hybridsInhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]These compounds are being investigated for the treatment of Alzheimer's disease. The benzimidazole and pyrrole moieties contribute to binding with the enzymes.[3]
Antimicrobial Agents VariousInhibition of bacterial and fungal growth.The antimicrobial activity is highly dependent on the overall lipophilicity and specific interactions with microbial targets.
Antiviral Agents 2,5-disubstituted piperidinesInhibition of viral replication (e.g., HIV).The stereochemistry and nature of substituents at the 2 and 5 positions can be critical for antiviral potency.

Experimental Protocols for Efficacy Assessment

The evaluation of the therapeutic potential of novel piperidine derivatives involves a cascade of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Efficacy Assays

Antiproliferative Activity (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48-72 hours).

    • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated.

Cholinesterase Inhibition Assay

  • Objective: To measure the inhibitory activity of the compounds against AChE and BuChE.

  • Methodology:

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains the respective enzyme (AChE or BuChE), the substrate (e.g., acetylthiocholine iodide for AChE), and Ellman's reagent (DTNB).

    • The piperidine derivative at various concentrations is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

    • The percentage of inhibition is calculated, and the IC50 value is determined.[3]

In Vivo Efficacy Models

Xenograft Tumor Model (for anticancer activity)

  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The piperidine derivatives are administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Hot Plate Test (for analgesic activity)

  • Objective: To assess the central analgesic activity of the compounds.

  • Methodology:

    • Mice or rats are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • The latency to a pain response (e.g., licking of the hind paw, jumping) is recorded.

    • The animals are then treated with the piperidine derivative or a control substance.

    • The latency to the pain response is measured again at different time points after treatment.

    • An increase in the latency period indicates an analgesic effect.

Visualizing Molecular Interactions and Experimental Processes

To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway Hypothetical Signaling Pathway for an Anticancer Piperidine Derivative Piperidine Piperidine Derivative Receptor Cell Surface Receptor Piperidine->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibits

Caption: Hypothetical signaling pathway of a piperidine derivative.

Experimental_Workflow General Experimental Workflow for Efficacy Testing cluster_0 In Vitro Screening cluster_1 In Vivo Testing Assay_1 Antiproliferative Assay (e.g., MTT) Hit_Identification Hit Identification Assay_1->Hit_Identification Assay_2 Enzyme Inhibition Assay Assay_2->Hit_Identification Assay_3 Receptor Binding Assay Assay_3->Hit_Identification Animal_Model Disease Model (e.g., Xenograft) PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Preclinical_Candidate Preclinical Candidate Toxicity->Preclinical_Candidate Lead_Compound Piperidine Derivative Library Lead_Compound->Assay_1 Lead_Compound->Assay_2 Lead_Compound->Assay_3 Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Animal_Model

Caption: A generalized workflow for drug discovery.

Conclusion

The piperidine nucleus represents a privileged scaffold in drug discovery, with its derivatives exhibiting a remarkable diversity of biological activities. While direct experimental data on this compound derivatives is currently limited, the extensive research on other substituted piperidines provides a strong foundation for predicting their potential therapeutic applications. The systematic application of the described in vitro and in vivo experimental protocols will be crucial in elucidating the specific efficacy and mechanism of action of this and other novel classes of piperidine-based compounds. Future research should focus on the synthesis and biological evaluation of this compound derivatives to explore their therapeutic potential fully.

References

Benchmarking 5-Butyl-2-methylpiperidine as an Organocatalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential catalytic performance of 5-Butyl-2-methylpiperidine in key organic transformations. Due to the limited availability of direct experimental data for this compound as a catalyst in the public domain, this guide benchmarks its anticipated performance against well-established piperidine-based catalysts and alternatives. The comparisons are grounded in established principles of organocatalysis and supported by experimental data for structurally related compounds.

Introduction to this compound in Catalysis

This compound, a substituted derivative of the ubiquitous piperidine scaffold, holds potential as an organocatalyst for a variety of chemical reactions. The presence of a methyl group at the 2-position and a butyl group at the 5-position introduces specific steric and electronic characteristics that are expected to influence its catalytic activity, selectivity, and substrate scope. Piperidine and its derivatives are known to act as effective Brønsted base and nucleophilic catalysts, particularly in reactions such as Knoevenagel condensations, Michael additions, and aldol reactions. The substituents on the piperidine ring can significantly modulate its catalytic performance.

Expected Catalytic Performance: Steric and Electronic Effects

The catalytic activity of this compound will be influenced by the interplay of the following factors:

  • 2-Methyl Group: The methyl group at the 2-position introduces steric hindrance around the nitrogen atom. This can impact the catalyst's ability to access sterically demanding substrates. Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity of the piperidine nitrogen compared to the unsubstituted parent compound. This enhanced basicity could potentially accelerate base-catalyzed reactions.

  • 5-Butyl Group: The butyl group at the 5-position is located further from the catalytic nitrogen center. Its primary influence is expected to be steric, potentially affecting the orientation of the substrate in the transition state and thereby influencing stereoselectivity in asymmetric transformations. Its electronic effect on the nitrogen is likely to be negligible.

Compared to unsubstituted piperidine, this compound is expected to be a more sterically hindered catalyst. This could lead to lower reaction rates in some cases but may also enhance stereoselectivity in others by providing a more defined chiral pocket.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a classic benchmark reaction for basic organocatalysts. While specific data for this compound is unavailable, a comparative study between piperidine and pyrrolidine in the condensation of thiazolidine-2,4-dione (TZD) with various aldehydes provides a valuable benchmark.

CatalystAldehydeCatalyst Loading (eq.)Conversion (%)
Piperidinep-methoxybenzaldehyde0.891.0
Pyrrolidinep-methoxybenzaldehyde0.5100
Pyrrolidinep-methoxybenzaldehyde0.625100
Piperidinep-nitrobenzaldehyde0.8Lower than p-methoxybenzaldehyde
Pyrrolidinep-nitrobenzaldehyde0.5Higher than piperidine

Data sourced from a study on the use of piperidine and pyrrolidine in Knoevenagel condensation.

Pyrrolidine was found to be a more efficient catalyst than piperidine for this transformation, achieving higher conversions with lower catalyst loading. This is attributed to the higher nucleophilicity of the pyrrolidine enamine intermediate. It is anticipated that the steric bulk of this compound might result in lower conversion rates compared to unsubstituted piperidine in this specific reaction, although its impact on other substrates could vary.

Experimental Protocols

Below are detailed, generalized experimental protocols for Knoevenagel condensation and Michael addition reactions catalyzed by a piperidine-based catalyst. These protocols are synthesized from various literature sources and should be optimized for specific substrates.

Knoevenagel Condensation: General Protocol

This protocol describes the condensation of an active methylene compound with an aldehyde.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Active methylene compound (1.0 mmol, 1.0 equiv)

  • This compound (or other piperidine catalyst) (0.1 mmol, 0.1 equiv)

  • Solvent (e.g., Toluene, Ethanol, or Benzene) (5 mL)

  • Acetic Acid (optional, as a co-catalyst) (0.1 mmol, 0.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, the active methylene compound, and the solvent.

  • Add the piperidine catalyst (and acetic acid, if used) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Michael Addition: General Protocol

This protocol describes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Materials:

  • α,β-unsaturated carbonyl compound (Michael acceptor) (1.0 mmol, 1.0 equiv)

  • Nucleophile (Michael donor) (1.2 mmol, 1.2 equiv)

  • This compound (or other piperidine catalyst) (0.1 mmol, 0.1 equiv)

  • Solvent (e.g., CH₂Cl₂, THF, or Toluene) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated carbonyl compound and the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the piperidine catalyst to the mixture.

  • Slowly add the nucleophile to the reaction mixture and stir for the required time (typically 1-12 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene (Z-CH2-Z') Enolate Enolate Intermediate ActiveMethylene->Enolate Catalyst This compound Catalyst->Enolate Deprotonation RegeneratedCatalyst Regenerated Catalyst Catalyst->RegeneratedCatalyst Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Water Water Adduct->Water Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MichaelAcceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enamine Enamine/Enolate Intermediate MichaelAcceptor->Enamine Activation Nucleophile Nucleophile (Nu-H) Adduct Michael Adduct Nucleophile->Adduct Catalyst This compound Catalyst->Enamine RegeneratedCatalyst Regenerated Catalyst Catalyst->RegeneratedCatalyst Enamine->Adduct Nucleophilic Attack Product 1,4-Adduct Adduct->Product Protonation Experimental_Workflow start Start reactants 1. Combine Reactants (Substrate, Reagent, Solvent) start->reactants catalyst 2. Add Catalyst (this compound) reactants->catalyst reaction 3. Stir at Controlled Temperature catalyst->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Quench and Extract monitoring->workup Reaction Complete purification 6. Purify (Column Chromatography) workup->purification characterization 7. Characterize Product (NMR, MS) purification->characterization end End characterization->end

Safety Operating Guide

Essential Safety and Operational Guide for 5-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Butyl-2-methylpiperidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][5]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Solvent-resistant gloves (e.g., nitrile or neoprene).[1] It is recommended to check the resistance to chemicals with the glove supplier.[4][6]Prevents skin contact, which can cause severe burns and irritation.[2]
Skin and Body Protection A flame-retardant lab coat and, if a significant risk of splashing exists, a chemical-resistant apron.[7]Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9]Minimizes inhalation of harmful vapors that may cause respiratory irritation.[2]
Safe Handling and Storage

Operational Plan:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Preventing Ignition : This compound is likely flammable.[2][3][10] Keep it away from heat, sparks, open flames, and other ignition sources.[2][8] Use spark-proof tools and explosion-proof equipment.[2][8]

  • Transfers : When transferring the liquid, ground and bond containers to prevent static discharge.[2][8]

  • Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed promptly and laundered before reuse.[1][2]

Storage Plan:

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][8]

  • Incompatibilities : Store away from strong oxidizing agents, acids, and acid anhydrides.[2][8]

Spill and Emergency Procedures

Spill Response:

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials (including contaminated absorbents and disposable PPE) in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.

Experimental Protocol: General Procedure for a Base-Mediated Reaction

This hypothetical protocol outlines the use of this compound as a base in a chemical reaction. Note: This is a general guideline; specific reaction conditions may vary.

Objective: To deprotonate a weakly acidic starting material to facilitate a subsequent nucleophilic substitution.

Materials:

  • Starting Material (e.g., a substituted ketone)

  • Electrophile (e.g., an alkyl halide)

  • This compound

  • Anhydrous Solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the starting material and anhydrous THF to a dry reaction flask equipped with a magnetic stirrer.

  • Cooling : Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Base Addition : While stirring, slowly add this compound to the reaction mixture via a syringe.

  • Stirring : Allow the reaction to stir at this temperature for the specified time to ensure complete deprotonation.

  • Electrophile Addition : Slowly add the electrophile to the reaction mixture.

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Quenching : Once the reaction is complete, slowly add the quenching solution to the reaction mixture.

  • Workup : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing : Wash the combined organic layers with brine.

  • Drying and Concentration : Dry the organic layer over the drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product using an appropriate technique (e.g., column chromatography).

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound prep Preparation (Fume Hood, PPE) handling Chemical Handling (Transfers, Reactions) prep->handling spill Spill Occurs handling->spill No Spill waste Waste Generation (Contaminated Materials) handling->waste cleanup Spill Cleanup (Absorb, Collect) spill->cleanup cleanup->waste disposal Hazardous Waste Disposal (Licensed Vendor) waste->disposal end Procedure Complete disposal->end

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.